Azido-PEG3-DYKDDDDK
Description
Structure
2D Structure
Properties
Molecular Formula |
C50H75N13O24 |
|---|---|
Molecular Weight |
1242.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
UBNDUTFMVNRKDR-VTGDPKQBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG3-DYKDDDDK: A Versatile Tool for Bioconjugation and Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-DYKDDDDK is a heterobifunctional chemical biology tool designed for the precise covalent labeling of biomolecules. This reagent incorporates three key functional components: a terminal azide group for bioorthogonal "click" chemistry, a hydrophilic triethylene glycol (PEG3) spacer, and the well-established DYKDDDDK peptide epitope, commonly known as the FLAG® tag. This unique combination of features enables the stable and specific introduction of the FLAG-tag onto alkyne-modified proteins, nucleic acids, or other biomolecules. The subsequent recognition of the FLAG-tag by high-affinity monoclonal antibodies facilitates a range of applications, including protein purification, detection, and localization. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and illustrative workflows to support its effective implementation in research and drug development.
Introduction to this compound
This compound is a powerful reagent for bioconjugation, a process that involves the covalent linking of two or more molecules, at least one of which is a biomolecule. The strategic design of this reagent allows for a two-step labeling and analysis workflow. First, the azide group participates in a highly efficient and specific click chemistry reaction with a terminal alkyne-functionalized target molecule. This reaction forms a stable triazole linkage. The incorporated PEG3 linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can be beneficial for maintaining the native conformation and function of the labeled biomolecule.[1]
Once conjugated, the exposed DYKDDDDK epitope serves as a versatile handle for a variety of downstream applications. The FLAG-tag is a small, hydrophilic, and highly immunogenic octapeptide that is readily recognized by specific anti-FLAG antibodies. This interaction is central to the utility of this compound in enabling the detection and purification of the labeled molecule.
Core Applications
The primary application of this compound is to impart the functionality of the FLAG-tag to a target molecule of interest. This enables researchers to:
-
Label and Trace Biomolecules: By conjugating this compound to an alkyne-modified protein, researchers can introduce a reliable epitope for subsequent detection in complex biological samples.
-
Purify Proteins and Protein Complexes: The high affinity and specificity of the anti-FLAG antibody-FLAG-tag interaction allow for efficient immunoprecipitation or affinity chromatography of the labeled protein, along with any interacting partners.
-
Detect and Localize Proteins: The FLAG-tag can be visualized using fluorescently labeled anti-FLAG antibodies in techniques such as Western blotting, immunofluorescence microscopy, and flow cytometry.
Chemical and Physical Properties
| Property | Description |
| Molecular Formula | C₃₈H₆₀N₁₂O₁₄ |
| Molecular Weight | 924.96 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Azide Group Reactivity | Reacts with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] |
| FLAG-Tag (DYKDDDDK) | A highly specific epitope for anti-FLAG antibodies. |
| PEG3 Linker | A short, hydrophilic polyethylene glycol spacer that increases solubility and reduces steric hindrance. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound. It is important to note that these are generalized protocols and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the covalent attachment of this compound to a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO (for preparing stock solutions)
-
Deionized water
Protocol:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound to a final concentration that is in 5- to 20-fold molar excess over the protein.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add THPTA to a final concentration of 5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 20 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if using a fluorescently tagged molecule.
-
-
Purification:
-
Remove excess reagents and byproducts by size exclusion chromatography, dialysis, or using a desalting column appropriate for the size of the protein.
-
Purification of a FLAG-tagged Protein using Anti-FLAG Affinity Gel
This protocol describes the immunoprecipitation of a protein that has been labeled with this compound.
Materials:
-
Cell lysate or protein solution containing the FLAG-tagged protein
-
Anti-FLAG M2 affinity gel (e.g., agarose beads)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4)
-
Wash buffer (e.g., Tris-buffered saline, TBS)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or 3X FLAG® peptide in TBS)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Prepare the Affinity Gel:
-
Resuspend the anti-FLAG affinity gel slurry.
-
Transfer the desired amount of slurry to a microcentrifuge tube.
-
Wash the gel twice with lysis buffer by centrifugation at low speed (e.g., 5,000 x g) for 1 minute and removal of the supernatant.
-
-
Binding:
-
Add the cell lysate or protein solution to the washed affinity gel.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Centrifuge the tube at low speed and discard the supernatant.
-
Wash the gel three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Acidic Elution: Add elution buffer (0.1 M glycine-HCl, pH 3.5) to the gel and incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant containing the purified protein. Immediately neutralize the eluate with neutralization buffer.
-
Competitive Elution: Add 3X FLAG® peptide (100-200 µg/mL in TBS) to the gel and incubate for 30 minutes at 4°C with gentle shaking. Centrifuge and collect the supernatant.
-
Quantitative Data Summary
Obtaining precise quantitative data for bioconjugation reactions and affinity purification is crucial for reproducibility and optimization. While specific data for this compound is not available in the peer-reviewed literature, the following table provides typical ranges for the techniques described.
| Parameter | Typical Range | Factors Influencing the Outcome |
| CuAAC Labeling Efficiency | 70-95% | Purity of reagents, protein concentration, molar ratio of reactants, reaction time, and temperature. |
| Binding Capacity of Anti-FLAG Affinity Gel | 0.4-1.0 mg/mL of settled gel | The specific antibody clone, bead chemistry, and the size and nature of the FLAG-tagged protein. |
| Protein Recovery from Affinity Purification | 50-90% | Binding and wash conditions, elution method, and the stability of the target protein. |
Visualizing Workflows and Signaling Pathways
Diagrams generated using the Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying molecular interactions.
Workflow for Labeling and Purification
Caption: Workflow for protein labeling and purification.
Molecular Interactions in Affinity Purification
Caption: Molecular interactions in FLAG-tag purification.
Conclusion
This compound is a valuable and versatile reagent for researchers in cell biology, biochemistry, and drug development. Its trifunctional design enables the straightforward and efficient introduction of the FLAG-tag onto a wide range of biomolecules through the robust and bioorthogonal click chemistry reaction. This, in turn, facilitates a host of downstream applications for protein detection, localization, and purification. While the lack of specific, peer-reviewed quantitative data for this particular reagent necessitates careful optimization of experimental protocols, the well-established principles of click chemistry and FLAG-tag affinity chromatography provide a solid foundation for its successful implementation. The methodologies and workflows presented in this guide offer a starting point for harnessing the power of this compound in advancing scientific discovery.
References
An In-depth Technical Guide to the Azido-PEG3-FLAG Tag: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Azido-PEG3-FLAG tag is a versatile chemical probe that combines the functionalities of bioorthogonal chemistry and affinity purification. This trifunctional molecule consists of an azide group for covalent ligation, a polyethylene glycol (PEG) linker to enhance solubility, and the well-characterized FLAG epitope for specific antibody-based detection and purification. This guide provides a comprehensive overview of the mechanism of action of the Azido-PEG3-FLAG tag, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development.
Core Components and Mechanism of Action
The functionality of the Azido-PEG3-FLAG tag is derived from its three key components:
-
Azide Group (N₃): This functional group is the cornerstone of its bioorthogonal reactivity. Azides readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly specific, efficient, and can be performed in complex biological milieux with minimal side reactions.[1][2] This allows for the precise covalent labeling of alkyne-modified biomolecules.
-
PEG3 Linker: The short, hydrophilic tri-ethylene glycol spacer enhances the aqueous solubility of the tag and the labeled biomolecule.[1][3] This property is crucial for maintaining the native conformation and function of proteins and preventing aggregation during labeling and purification steps. The PEG linker also provides spatial separation between the biomolecule and the FLAG tag, which can improve the accessibility of the epitope to its antibody.
-
FLAG Tag (DYKDDDDK): This synthetic octapeptide is a widely recognized epitope for which high-affinity monoclonal antibodies are commercially available.[4] The hydrophilic nature of the FLAG tag minimizes its interference with the function of the fused protein. Its primary application is in affinity-based methods such as immunoprecipitation, Western blotting, and immunofluorescence, enabling the specific detection and purification of the labeled molecule.
The overall mechanism involves a two-step process. First, a target biomolecule is metabolically, enzymatically, or chemically functionalized with an alkyne group. Subsequently, the Azido-PEG3-FLAG tag is covalently attached to the alkyne-modified molecule via a click chemistry reaction. The resulting FLAG-tagged biomolecule can then be selectively captured and purified using anti-FLAG antibodies immobilized on a solid support, such as agarose or magnetic beads.
Quantitative Data
The efficiency of the Azido-PEG3-FLAG tag system is dependent on the kinetics of the click chemistry reaction and the affinity of the FLAG tag for its antibody.
| Parameter | Value | Reference |
| FLAG Tag - Antibody Interaction | ||
| Dissociation Constant (Kd) | 100 nM | |
| FLAG-tag Protein Purification | ||
| Typical Protein Yield (per mL of resin) | 0.6 - 1 mg | |
| Binding Capacity of Anti-FLAG Magnetic Beads | ≥ 0.6 mg DYKDDDDK-tagged fusion protein/mL of beads | |
| Click Chemistry Reaction (CuAAC) | ||
| Rate Acceleration (compared to uncatalyzed reaction) | 10⁷ to 10⁸ | |
| General Reaction Time | 30 - 60 minutes at room temperature |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving the Azido-PEG3-FLAG tag.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing a terminal alkyne with Azido-PEG3-FLAG.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Azido-PEG3-FLAG
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
DMSO (if needed to dissolve reagents)
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Azido-PEG3-FLAG in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-10 µM) and Azido-PEG3-FLAG (e.g., to a final concentration of 100 µM).
-
Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification (Optional but Recommended):
-
Remove excess unreacted Azido-PEG3-FLAG and catalyst components using a desalting column or dialysis.
-
Protocol 2: Immunoprecipitation of FLAG-tagged Proteins using Magnetic Beads
This protocol describes the purification of a protein labeled with Azido-PEG3-FLAG using anti-FLAG magnetic beads.
Materials:
-
Cell lysate or protein solution containing the FLAG-tagged protein
-
Anti-FLAG M2 Magnetic Beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5 mM EDTA)
-
Elution Buffer:
-
Acidic Elution: 0.1 M Glycine-HCl, pH 3.5
-
Competitive Elution: 1x Wash Buffer containing 150 ng/µL 3X FLAG peptide
-
-
Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0
-
Magnetic rack
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Resuspend the Anti-FLAG M2 Magnetic Beads by gentle vortexing.
-
Transfer the desired volume of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.
-
Wash the beads twice with 500 µL of Lysis Buffer.
-
-
Binding:
-
Add the cell lysate or protein solution to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
For Acidic Elution:
-
Add 100 µL of 0.1 M Glycine-HCl, pH 3.5 to the beads and incubate for 5-10 minutes at room temperature with gentle shaking.
-
Place the tube on the magnetic rack and transfer the supernatant containing the eluted protein to a new tube containing 10 µL of Neutralization Buffer.
-
-
For Competitive Elution:
-
Add 100 µL of Elution Buffer containing 3X FLAG peptide to the beads.
-
Incubate for 30 minutes at 4°C with gentle shaking.
-
Place the tube on the magnetic rack and transfer the supernatant containing the eluted protein to a new tube.
-
-
Visualizations
The following diagrams illustrate the key workflows and mechanisms described in this guide.
Caption: Overall workflow for labeling and purification using Azido-PEG3-FLAG.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Caption: Elution strategies for FLAG-tag immunoprecipitation.
References
An In-Depth Technical Guide to Azido-PEG3-DYKDDDDK: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-DYKDDDDK is a versatile, multifunctional chemical tool essential for modern proteomics and drug development. This heterobifunctional reagent integrates three key functional components: a terminal azide group, a hydrophilic polyethylene glycol (PEG) linker, and the well-characterized DYKDDDDK peptide epitope, commonly known as the FLAG® tag. This strategic combination enables researchers to perform highly specific and efficient labeling, purification, and detection of target molecules.
The azide group serves as a reactive handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of the entire construct to alkyne-modified molecules with high specificity and efficiency. The PEG3 linker, a short chain of three repeating ethylene glycol units, enhances the solubility of the molecule in aqueous buffers and provides a flexible spacer arm, minimizing steric hindrance between the tagged molecule and its interacting partners or detection agents. The C-terminal DYKDDDDK peptide is a widely recognized epitope for which high-affinity monoclonal antibodies are commercially available, facilitating robust immunoprecipitation, affinity purification, and immunodetection of the labeled target.
This technical guide provides a comprehensive overview of the structure of this compound, detailed experimental protocols for its application in protein labeling and purification, quantitative data to inform experimental design, and visual diagrams of key experimental workflows.
Core Structure and Properties
This compound is a synthetic molecule meticulously designed for bioconjugation applications. Its structure can be conceptually divided into three principal domains:
-
Azide (N₃) Group: This functional group is the cornerstone of the molecule's utility in click chemistry. It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole linkage.[1] This bioorthogonal reaction is highly efficient and can be performed in complex biological mixtures with minimal side reactions.
-
PEG3 Linker: The triethylene glycol spacer confers several advantageous properties. Its hydrophilicity improves the overall solubility of the reagent and the resulting conjugate in aqueous solutions, which is crucial for biological experiments.[2] The flexible nature of the PEG chain provides a spatial separation between the target molecule and the DYKDDDDK tag, which can reduce the potential for steric hindrance and improve the accessibility of the epitope for antibody binding.
-
DYKDDDDK (FLAG®) Peptide Tag: This octapeptide sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) is a highly immunogenic epitope.[3] Its small size and hydrophilic nature minimize its impact on the structure, function, and localization of the protein to which it is attached.[4] A key feature of the FLAG® tag is the availability of highly specific monoclonal antibodies that enable efficient and selective capture and detection of the tagged protein.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₀H₇₅N₁₃O₂₄ | |
| Molecular Weight | 1242.20 g/mol | |
| Purity | ≥ 95% (HPLC) | |
| Solubility | Soluble in water and DMSO |
Data Presentation
FLAG®-Tag Protein Purification Yields
The DYKDDDDK portion of the this compound molecule allows for affinity purification of the labeled protein. The yield of purified protein can vary depending on the expression system, the specific protein, and the purification conditions. The following table provides typical protein yields for FLAG®-tag affinity chromatography.
| Expression System | Typical Protein Yield (per mL of resin) | Reference |
| Mammalian Cells | 0.6 - 1.0 mg | |
| E. coli | Variable, can be lower than other tags |
Note: While the FLAG®-tag system is renowned for its high specificity and gentle elution conditions, its binding capacity can be lower compared to other affinity tags.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol describes the general steps for labeling a protein containing a terminal alkyne group with this compound using a copper-catalyzed click chemistry reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)
-
Reaction buffer (e.g., PBS)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or DMSO.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of this compound.
-
Add the copper catalyst components. A common approach is to pre-mix CuSO₄ and THPTA before adding to the reaction mixture, followed by the addition of sodium ascorbate to initiate the reaction.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Verification:
-
Confirm the successful labeling of the protein by methods such as SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne was used) or by Western blot using an anti-FLAG® antibody.
-
Protocol 2: Affinity Purification of a Labeled Protein using Anti-FLAG® Resin
This protocol outlines the steps for purifying a protein that has been labeled with this compound using anti-FLAG® affinity chromatography.
Materials:
-
Cell lysate or solution containing the this compound-labeled protein
-
Anti-FLAG® M2 affinity gel/resin
-
Wash buffer (e.g., Tris-buffered saline, TBS)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or TBS containing 3x FLAG® peptide)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) for acidic elution
Procedure:
-
Resin Equilibration:
-
Wash the anti-FLAG® affinity resin with wash buffer to remove any storage solution.
-
-
Binding:
-
Incubate the protein solution with the equilibrated resin. The incubation can be performed in a batch format (in a tube with gentle rotation) or by passing the solution over a packed column. Incubation is typically carried out for 1-4 hours at 4°C.
-
-
Washing:
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins. This step is critical for obtaining a high-purity product.
-
-
Elution:
-
Competitive Elution: Add an excess of 3x FLAG® peptide to the resin to compete with the bound protein for the antibody binding sites. This is a gentle elution method that preserves the native conformation of the protein.
-
Acidic Elution: Alternatively, use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction. Immediately neutralize the eluted fractions with a neutralization buffer to prevent protein denaturation.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE and Western blot to confirm its identity and purity.
-
Mandatory Visualization
Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow: Protein Labeling and Purification
Caption: Workflow for labeling and purification.
Logical Relationship: Bioorthogonal Labeling Strategy
Caption: Strategy for bioorthogonal labeling.
References
Unveiling the Azido-PEG3-FLAG Peptide: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of proteomics and drug development, precision and versatility are paramount. The Azido-PEG3-FLAG peptide has emerged as a powerful tool, enabling researchers to meticulously tag, capture, and analyze proteins of interest. This in-depth technical guide serves as a comprehensive resource for scientists and professionals in the field, detailing the core properties, experimental applications, and visualization of workflows involving this trifunctional peptide.
The Azido-PEG3-FLAG peptide is a synthetic construct meticulously designed with three key functional components: an azide group for bioorthogonal "click" chemistry, a hydrophilic polyethylene glycol (PEG3) linker, and the well-established FLAG epitope tag (DYKDDDDK) for immunodetection and purification. This unique combination allows for the covalent labeling of alkyne-modified biomolecules, enhanced solubility, and subsequent, highly specific isolation and analysis.
Core Physicochemical Properties
A thorough understanding of the peptide's physical and chemical characteristics is fundamental to its successful application. The following table summarizes the key quantitative data for the Azido-PEG3-FLAG peptide.
| Property | Value | Source |
| Molecular Formula | C₅₉H₈₈N₁₆O₂₇S | Jena Bioscience[1] |
| Molecular Weight | 1485.49 g/mol | Jena Bioscience[1] |
| Exact Mass | 1484.57 g/mol | Jena Bioscience[1] |
| Purity | ≥ 95% (HPLC) | Jena Bioscience[1], Peptidepharma[2] |
| Appearance | White to off-white solid | Jena Bioscience |
| Solubility | Water, PBS (up to 30 mM tested) | Jena Bioscience |
| Storage Conditions | Store at -20 °C | Jena Bioscience |
| Shelf Life | 12 months from date of delivery | Jena Bioscience |
Experimental Protocols
The utility of the Azido-PEG3-FLAG peptide is best demonstrated through its application in common biochemical workflows. Below are detailed methodologies for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent immunoprecipitation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the steps for covalently attaching the Azido-PEG3-FLAG peptide to an alkyne-modified protein in a cell lysate.
Materials:
-
Cell lysate containing alkyne-modified protein
-
Azido-PEG3-FLAG peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Protein extraction buffer
-
Phosphate-buffered saline (PBS)
-
DMSO or water for stock solutions
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Azido-PEG3-FLAG peptide in DMSO or water.
-
Prepare a 100 mM stock solution of TCEP in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM Azido-PEG3-FLAG peptide solution.
-
-
Catalyst Addition:
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding 10 µL of a freshly prepared 300 mM sodium ascorbate solution.
-
Vortex the mixture briefly.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Processing:
-
The FLAG-tagged protein is now ready for subsequent applications such as immunoprecipitation.
-
Protocol 2: Immunoprecipitation of FLAG-Tagged Proteins
This protocol describes the enrichment of the newly FLAG-tagged protein from the cell lysate using anti-FLAG affinity beads.
Materials:
-
Cell lysate containing FLAG-tagged protein from Protocol 1
-
Anti-FLAG M2 Affinity Gel or Magnetic Beads
-
Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: TBS with 0.5% Nonidet™ P40 Substitute
-
Elution Buffer: 0.1 M Glycine HCl, pH 3.5 or 3x FLAG peptide solution (150 ng/µL in TBS)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Bead Preparation:
-
Dispense 20-40 µL of the anti-FLAG bead slurry into a microcentrifuge tube.
-
Wash the beads twice with 500 µL of TBS, pelleting the beads by centrifugation (5,000 x g for 30 seconds) or using a magnetic stand between washes.
-
-
Binding:
-
Add the cell lysate containing the FLAG-tagged protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Acidic Elution: Add 5 resin volumes of 0.1 M Glycine HCl (pH 3.0) and incubate for 5 minutes at room temperature with gentle rotation. Pellet the beads and transfer the supernatant containing the purified protein to a new tube containing 1/10th volume of Neutralization Buffer.
-
Competitive Elution: Add 5 resin volumes of 3x FLAG peptide solution and incubate for 30 minutes at 4°C with gentle rotation. Pellet the beads and collect the supernatant.
-
-
Analysis:
-
The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing the Workflow and Applications
To further elucidate the utility of the Azido-PEG3-FLAG peptide, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and its application in studying signaling pathways.
The Azido-PEG3-FLAG peptide stands out as a cornerstone reagent in modern chemical biology, offering a streamlined and effective method for the investigation of complex biological systems. Its robust performance in diverse applications continues to empower researchers to push the boundaries of scientific discovery.
References
The Core of Bioconjugation: An In-depth Technical Guide to the PEG3 Linker in Azido-PEG3-FLAG
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the selection of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of the final conjugate. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has risen to prominence as a foundational technology. This guide provides a comprehensive technical exploration of the Azido-PEG3-FLAG molecule, with a specific focus on the pivotal role of its short, discrete PEG3 linker. Comprising three ethylene glycol units, the PEG3 spacer offers a finely tuned balance of hydrophilicity, flexibility, and a defined length, rendering it an exceptionally versatile tool in the design of advanced therapeutics and research reagents.
This document will delve into the quantitative impact of the PEG3 linker on the physicochemical properties of bioconjugates, provide detailed experimental protocols for its application in key methodologies, and visualize complex workflows and molecular relationships through clear and concise diagrams.
The Azido-PEG3-FLAG Construct: A Trifunctional Tool
The Azido-PEG3-FLAG molecule is a heterobifunctional reagent meticulously designed for the precise and efficient labeling and detection of target molecules. It is composed of three key functional moieties, each with a distinct role:
-
Azido Group (N₃): This functional group serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent attachment of the entire construct to molecules bearing an alkyne group.
-
PEG3 Linker (- (OCH₂CH₂)₃ -): This central component acts as a flexible, hydrophilic spacer. Its primary functions are to improve the solubility of the conjugate, reduce steric hindrance between the conjugated molecules, and potentially enhance the pharmacokinetic profile of the modified molecule by increasing its hydrodynamic radius.
-
FLAG Tag (DYKDDDDK): This well-characterized epitope tag is a short peptide sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) that is recognized by highly specific anti-FLAG antibodies. This enables the straightforward detection, purification, and quantification of the tagged molecule through established immunological techniques such as immunoprecipitation and Western blotting.
Quantitative Properties of the PEG3 Linker
The deliberate choice of a short PEG3 linker imparts several advantageous physicochemical properties to the Azido-PEG3-FLAG molecule and the resulting bioconjugates. While extensive quantitative data for the PEG3 linker's direct impact on a wide range of proteins is not always readily available in comparative studies, the following table summarizes its intrinsic properties and known effects.
| Property | Value | Significance |
| Molecular Formula | C₇H₁₆O₄ | Defines the elemental composition. |
| Molecular Weight | 164.20 g/mol | Provides the mass of the linker.[1] |
| Length | Approximately 14 Å (Angstroms) | Offers a defined spatial separation between the azide and the FLAG tag, which can be crucial for minimizing steric hindrance and allowing independent functioning of the conjugated moieties. The length of a PEG3 linker is considered optimal for some applications, providing sufficient separation without being excessively long.[2] |
| Solubility | High in aqueous solutions | The hydrophilic nature of the ethylene glycol repeats significantly enhances the water solubility of often hydrophobic molecules to which it is attached.[2] |
| Flexibility | High | The rotatable bonds within the PEG chain provide considerable conformational flexibility, which can facilitate the interaction of the conjugated partners with their respective targets. |
The Impact of PEG3 on Bioconjugate Properties
The incorporation of a PEG3 linker can significantly influence the overall characteristics of a bioconjugate.
Enhanced Solubility and Stability
A primary advantage of PEGylation, even with a short PEG3 linker, is the enhancement of solubility.[3] Many therapeutic agents and fluorescent dyes are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic PEG3 chain can help to mitigate this, improving the overall stability and handling of the bioconjugate.
Improved Pharmacokinetics
PEGylation is a well-established strategy for improving the pharmacokinetic profiles of therapeutic molecules.[] While longer PEG chains generally have a more pronounced effect, even short linkers like PEG3 can contribute to an increased hydrodynamic radius. This can lead to reduced renal clearance and a longer circulation half-life, potentially allowing for less frequent dosing and an enhanced therapeutic window. However, it has also been noted that the inclusion of a PEG3 linker can sometimes lead to more rapid excretion of certain radiolabeled antibody constructs compared to those without the linker.
Experimental Protocols
The successful application of Azido-PEG3-FLAG relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for its primary applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Azido-PEG3-FLAG to an alkyne-containing molecule using a copper catalyst.
Materials:
-
Alkyne-functionalized molecule
-
Azido-PEG3-FLAG
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule and Azido-PEG3-FLAG in a minimal amount of anhydrous DMSO or DMF before diluting with the reaction buffer.
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and Azido-PEG3-FLAG in the reaction buffer.
-
Prepare a premix of CuSO₄ and THPTA.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting FLAG-tagged conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove unreacted reagents and the catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of Azido-PEG3-FLAG to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized molecule
-
Azido-PEG3-FLAG
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule and Azido-PEG3-FLAG in a minimal amount of anhydrous DMSO or DMF before diluting with the reaction buffer.
-
-
Reaction Setup:
-
Combine the DBCO-functionalized molecule and Azido-PEG3-FLAG in the reaction buffer. A slight molar excess of one reagent may be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by appropriate analytical techniques.
-
-
Purification:
-
Purify the conjugate using a suitable method as described in the CuAAC protocol to remove any unreacted starting materials.
-
Protocol 3: Immunoprecipitation (IP) of FLAG-Tagged Proteins
This protocol details the isolation of a FLAG-tagged protein from a cell lysate using anti-FLAG affinity gel.
Materials:
-
Cell lysate containing the FLAG-tagged protein
-
Anti-FLAG M2 Affinity Gel (e.g., from Sigma-Aldrich)
-
IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol)
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 3X FLAG peptide solution or 0.1 M glycine-HCl, pH 3.5)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Resuspend the anti-FLAG affinity gel and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads twice with TBS by centrifugation and removal of the supernatant.
-
-
Binding:
-
Add the cell lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the tube to pellet the beads and aspirate the supernatant.
-
Wash the beads three times with IP Lysis Buffer or TBS to remove non-specifically bound proteins.
-
-
Elution:
-
Competitive Elution: Add 3X FLAG peptide solution to the beads and incubate for 30 minutes at 4°C with gentle shaking. Centrifuge and collect the supernatant containing the purified protein.
-
Acidic Elution: Add 0.1 M glycine-HCl, pH 3.5, to the beads and incubate for 5-10 minutes at room temperature. Centrifuge and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Protocol 4: Western Blotting for FLAG-Tag Detection
This protocol describes the detection of a FLAG-tagged protein following SDS-PAGE and transfer to a membrane.
Materials:
-
Protein sample separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-FLAG antibody (e.g., M2 monoclonal antibody)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-FLAG primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the signal using an appropriate imaging system.
-
Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship of the components of the Azido-PEG3-FLAG molecule.
Caption: Experimental workflow for click chemistry using Azido-PEG3-FLAG.
Caption: Workflow for immunoprecipitation and Western blot detection of FLAG-tagged proteins.
Conclusion
The Azido-PEG3-FLAG molecule, with its thoughtfully designed trifunctional architecture, stands as a powerful tool for researchers and drug development professionals. The integral PEG3 linker, though short, plays a significant and multifaceted role. Its ability to enhance solubility, provide optimal spatial separation, and potentially improve pharmacokinetic profiles makes it an invaluable component in the rational design of bioconjugates. The detailed experimental protocols and visualizations provided in this guide offer a practical framework for harnessing the full potential of Azido-PEG3-FLAG in a wide range of applications, from fundamental biological research to the development of next-generation targeted therapeutics. As the field of bioconjugation continues to advance, the strategic use of well-characterized and versatile reagents like Azido-PEG3-FLAG will be paramount in driving innovation and success.
References
- 1. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
The Azide Group: A Lynchpin for Advanced Bioconjugation Strategies with Azido-PEG3-DYKDDDDK
For Immediate Release
[City, State] – [Date] – In the intricate landscape of scientific research and drug development, the ability to specifically and efficiently label and conjugate biomolecules is paramount. The molecule Azido-PEG3-DYKDDDDK has emerged as a powerful tool in this arena, and at its core lies the versatile and highly reactive azide functional group. This technical guide delves into the fundamental role of the azide moiety in this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and clear visual diagrams.
The this compound reagent is a multi-component molecule designed for precision in bioconjugation. It comprises an azide group for chemical ligation, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and the DYKDDDDK peptide sequence, a well-known FLAG-tag for protein purification and detection.[1][2][3] The azide group, a small and bioorthogonal functional group, is the key to covalently attaching this entire construct to other molecules of interest.[4] Its "bioorthogonal" nature means that it does not react with naturally occurring functional groups within biological systems, thus ensuring high specificity and minimizing off-target reactions.[5]
The primary function of the azide group is to participate in highly efficient and specific chemical reactions, broadly categorized as "click chemistry" and the Staudinger ligation. These reactions form the basis for the utility of this compound in a wide array of applications, including protein labeling, drug targeting, and the development of antibody-drug conjugates (ADCs).
Core Reactivity of the Azide Group
The azide group's utility stems from its participation in two main classes of bioorthogonal reactions:
-
Azide-Alkyne Cycloadditions : This is the most prominent application of the azide group in bioconjugation. It involves the reaction of an azide with an alkyne to form a stable triazole ring. This reaction can be performed in two primary ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient and rapid reaction is catalyzed by copper(I) ions. It is characterized by high yields and specificity for terminal alkynes. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts readily with an azide without the need for copper. This makes SPAAC highly suitable for live-cell imaging and in vivo studies.
-
-
Staudinger Ligation : This reaction occurs between an azide and a phosphine, resulting in the formation of a stable amide bond. The "traceless" variant of this reaction is particularly useful as it does not incorporate the phosphine oxide byproduct into the final conjugate.
Quantitative Data Presentation
The choice between different azide-based ligation strategies often depends on factors such as reaction kinetics, efficiency, and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Catalyst | Copper(I) | None | |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100 | 10⁻³ - 1 (highly dependent on cyclooctyne) | |
| Biocompatibility | Lower (due to copper cytotoxicity) | High (copper-free) | |
| Reaction Conditions | Aqueous or organic solvents, pH 4-12, wide temperature range | Physiological conditions | |
| Reactant Stability | Terminal alkynes are generally stable | Strained cyclooctynes can be less stable |
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference(s) |
| DBCO | ~0.1 - 1.0 | |
| BCN | ~0.01 - 0.1 |
Experimental Protocols
Detailed methodologies for utilizing the azide functionality of this compound are crucial for successful bioconjugation. Below are generalized protocols for the key reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a terminal alkyne-containing protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Degassed buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified protein in degassed buffer.
-
Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically at a 1:5 to 1:20 molar ratio of protein to azide reagent).
-
In a separate tube, premix the CuSO₄ and THPTA/TBTA ligand at a 1:2 molar ratio and let it incubate for a few minutes.
-
Add the copper/ligand solution to the protein/azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations should typically be in the range of 10-100 µM for the protein, with an excess of the other reagents.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting FLAG-tagged protein using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted reagents and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of a DBCO-functionalized protein with this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your DBCO-modified protein in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein and this compound (typically at a 1:3 to 1:10 molar ratio of protein to azide reagent).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein.
-
-
Purification:
-
Purify the conjugated protein using a suitable method like size-exclusion chromatography or dialysis to remove any unreacted this compound.
-
Protocol 3: Staudinger Ligation
This protocol provides a general workflow for the conjugation of a phosphine-labeled molecule to this compound.
Materials:
-
Phosphine-labeled molecule of interest
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of an organic solvent and water (e.g., THF/water).
Procedure:
-
Reagent Preparation:
-
Dissolve the phosphine-labeled molecule in the chosen solvent system.
-
Dissolve this compound in the same solvent system.
-
-
Reaction Setup:
-
Combine the phosphine-labeled molecule and this compound in a reaction vessel. A slight excess of the phosphine reagent is often used.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
-
Purification:
-
Purify the final conjugate to remove the phosphine oxide byproduct and any unreacted starting materials.
-
Mandatory Visualizations
To further elucidate the processes described, the following diagrams illustrate the core signaling pathways and experimental workflows.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Caption: Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of the Staudinger Ligation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Staudingerライゲーション反応 [sigmaaldrich.com]
An In-Depth Technical Guide to Protein Purification Using Azido-PEG3-DYKDDDDK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG3-DYKDDDDK, a versatile chemical tool for the purification of proteins. It details the underlying principles, experimental protocols, and technical data to facilitate its effective use in research and development.
Introduction to this compound
This compound, also known as Azido-PEG3-FLAG, is a bifunctional reagent designed for a two-step protein purification strategy. It combines the functionalities of "click chemistry" and affinity chromatography, offering a highly specific and efficient method for isolating proteins of interest.
The molecule consists of three key components:
-
An Azido Group (N₃): This functional group enables the covalent attachment of the tag to a protein of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[1][2] This requires the protein to be metabolically, enzymatically, or chemically modified to contain an alkyne group.
-
A Polyethylene Glycol (PEG3) Linker: The short PEG linker enhances the solubility of the tag and the resulting tagged protein, minimizing potential aggregation and improving accessibility of the affinity tag.
-
A DYKDDDDK Peptide (FLAG® tag): This well-established octapeptide sequence is a highly specific epitope for anti-FLAG antibodies.[3][4] This allows for efficient capture and purification of the tagged protein using affinity chromatography.
Principle of the Two-Step Purification Strategy
The purification process using this compound involves two main stages:
-
Covalent Tagging via Click Chemistry: The azido group of the reagent reacts with an alkyne-modified protein of interest, forming a stable triazole linkage. This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes.
-
Affinity Purification: The now FLAG-tagged protein is captured by an anti-FLAG antibody immobilized on a solid support, such as agarose or magnetic beads. After washing away unbound cellular components, the purified protein is eluted from the support.
Quantitative Data: Comparison of Anti-FLAG Affinity Resins
The choice of affinity resin is crucial for successful purification. The binding capacity and elution efficiency can vary between different types of resins and manufacturers. Below is a summary of reported binding capacities for various commercially available anti-FLAG affinity resins.
| Resin Type | Supplier | Reported Binding Capacity |
| Anti-DYKDDDDK Affinity Beads | Abcam | >1 mg DYKDDDDK fusion protein/mL medium |
| DDKTrap™ Anti-DDK Affinity Resin | OriGene | >1 mg DDK-tagged protein/mL resin |
| Anti-Flag Agarose Affinity Resin | Protein Ark | >1 mg of DYKDDDDK-tagged fusion protein per 1 mL of beads slurry |
| ANTI-FLAG® M2 Magnetic Beads | Sigma-Aldrich | ~0.6 mg of FLAG fusion protein per 1 ml of packed magnetic beads |
| DYKDDDDK-tagged Protein Purification Kit | Elabscience | 1mL affinity gel can purify at least 1.2mg DYKDDDDK fusion protein |
Note: Binding capacity can be influenced by factors such as the size and nature of the target protein, flow rate during purification, and buffer conditions.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein using CuAAC Click Chemistry
This protocol outlines the general steps for labeling a protein containing an alkyne group with this compound using a copper(I)-catalyzed reaction.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
DMSO (for dissolving reagents)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper ligand in DMSO or water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with this compound to a final concentration of 20-200 µM for the protein and a 1.5-fold molar excess of the azide tag.
-
Add the copper ligand to a final concentration of 200 µM.
-
Add CuSO₄ to a final concentration of 200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 400 µM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle shaking.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and copper catalyst using a desalting column or dialysis against a suitable buffer (e.g., TBS).
-
Protocol 2: Affinity Purification of the FLAG-tagged Protein
This protocol describes the purification of the this compound-labeled protein using anti-FLAG affinity resin.
Materials:
-
FLAG-tagged protein lysate
-
Anti-FLAG M2 Affinity Gel (e.g., agarose beads)
-
Binding/Wash Buffer: Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Elution Buffers:
-
Competitive Elution: 100-200 µg/mL 3X FLAG® peptide in TBS.
-
Acidic Elution: 0.1 M Glycine-HCl, pH 3.0-3.5.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Spin columns or chromatography columns
Procedure:
-
Resin Equilibration:
-
Wash the required amount of anti-FLAG affinity resin with 10 column volumes of TBS to remove storage buffer.
-
-
Binding:
-
Add the FLAG-tagged protein lysate to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Wash the resin with 20-30 column volumes of TBS to remove unbound proteins.
-
-
Elution:
-
Method A: Competitive Elution with 3X FLAG Peptide
-
Add 1-5 column volumes of 3X FLAG peptide solution to the resin.
-
Incubate for 30 minutes at 4°C with gentle shaking.
-
Collect the eluate containing the purified protein.
-
Repeat the elution step for higher recovery.
-
-
Method B: Acidic Elution with Glycine-HCl
-
Add 1-5 column volumes of 0.1 M Glycine-HCl to the resin.
-
Incubate for 5-10 minutes at room temperature.
-
Collect the eluate and immediately neutralize by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.
-
-
Visualizations
Experimental Workflow
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Bioorthogonal Labeling with Azido-PEG3-FLAG
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bioorthogonal labeling using Azido-PEG3-FLAG, a versatile chemical probe for the selective introduction of the FLAG epitope tag (DYKDDDDK) onto biomolecules. This methodology leverages the power of click chemistry to covalently attach the FLAG tag to alkyne-modified proteins, glycans, or other cellular components. The incorporated FLAG tag then serves as a robust handle for downstream applications, including protein enrichment for mass spectrometry-based proteomics, immunoprecipitation to study protein-protein interactions, and detection via Western blotting. This guide details the core principles, provides step-by-step experimental protocols, presents quantitative data for experimental planning, and illustrates key workflows and a relevant signaling pathway using Graphviz diagrams.
Introduction to Bioorthogonal Labeling and Azido-PEG3-FLAG
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions are characterized by their high specificity and efficiency in complex biological environments. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and an alkyne functional group.
Azido-PEG3-FLAG is a trifunctional molecule designed for bioorthogonal labeling applications. It consists of:
-
An Azide Group (N₃): This functional group is the reactive handle for click chemistry, enabling covalent linkage to alkyne-modified biomolecules.
-
A Polyethylene Glycol (PEG) Linker (PEG3): The short PEG spacer enhances the solubility of the molecule in aqueous buffers and minimizes steric hindrance, improving accessibility for subsequent antibody binding.
-
A FLAG Tag (DYKDDDDK): This well-characterized epitope tag is recognized with high affinity and specificity by commercially available anti-FLAG antibodies, facilitating a wide range of downstream applications.[1]
The use of Azido-PEG3-FLAG allows for a two-step labeling strategy. First, a biomolecule of interest is metabolically or enzymatically labeled with an alkyne-containing precursor. Subsequently, the alkyne-modified biomolecule is reacted with Azido-PEG3-FLAG via CuAAC, resulting in the covalent attachment of the FLAG tag.
Core Principles and Applications
The versatility of the Azido-PEG3-FLAG system lends itself to a variety of applications in cellular and molecular biology:
-
Glycoprotein Enrichment and Analysis: By metabolically labeling cells with an alkyne-modified sugar, such as tetraacetylated N-alkynylgalactosamine (Ac4GalNAl), nascent glycoproteins become tagged with alkynes. Subsequent reaction with Azido-PEG3-FLAG allows for the enrichment of these glycoproteins using anti-FLAG affinity chromatography, enabling their identification and quantification by mass spectrometry.
-
Protein-Protein Interaction Studies: A specific protein can be metabolically labeled with an alkyne-containing unnatural amino acid. After click reaction with Azido-PEG3-FLAG, the protein and its interacting partners can be co-immunoprecipitated using anti-FLAG antibodies, allowing for the characterization of protein complexes.
-
Visualization of Biomolecules: While not a primary application of the FLAG-tag itself, the azide handle can be used to attach fluorophores for imaging studies. However, the main utility of Azido-PEG3-FLAG lies in purification and detection applications.
Experimental Protocols
This section provides a detailed, integrated protocol for the bioorthogonal labeling of glycoproteins in cultured mammalian cells using Ac4GalNAl, followed by click chemistry with Azido-PEG3-FLAG, cell lysis, immunoprecipitation, and Western blot analysis.
Metabolic Labeling of Glycoproteins
-
Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in appropriate growth medium and culture until they reach approximately 70-80% confluency.
-
Preparation of Ac4GalNAl Stock Solution: Prepare a 50 mM stock solution of Ac4GalNAl in sterile dimethyl sulfoxide (DMSO).
-
Metabolic Labeling: Add the Ac4GalNAl stock solution directly to the cell culture medium to a final concentration of 25-50 µM. As a negative control, treat a parallel culture with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
Click Chemistry Reaction (CuAAC)
-
Harvest and Wash Cells: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent. Harvest the cells by scraping or trypsinization.
-
Prepare Click Chemistry Reagents:
-
Azido-PEG3-FLAG: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. Sodium ascorbate is the reducing agent that converts Cu(II) to the catalytic Cu(I) species.
-
-
Perform Click Reaction:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add the following reagents in order, vortexing gently after each addition:
-
Azido-PEG3-FLAG stock solution to a final concentration of 100 µM.
-
CuSO₄ stock solution to a final concentration of 1 mM.
-
THPTA stock solution to a final concentration of 1 mM.
-
Sodium ascorbate stock solution to a final concentration of 2 mM.
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Cell Lysis and Protein Quantification
-
Wash Cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove excess click chemistry reagents.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally. For enhanced lysis, sonicate the sample briefly.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Immunoprecipitation of FLAG-Tagged Glycoproteins
-
Prepare Antibody-Bead Conjugates:
-
Resuspend anti-FLAG M2 affinity gel (e.g., agarose beads).
-
Wash 30 µL of the bead slurry per sample three times with 1 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).
-
-
Immunoprecipitation:
-
Normalize the protein concentration of the cell lysates with lysis buffer.
-
Add 500 µg to 1 mg of total protein to the washed anti-FLAG beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP buffer.
-
Perform a final wash with 1 mL of ice-cold PBS.
-
Elution and Western Blot Analysis
-
Elution:
-
Denaturing Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Competitive Elution (for functional assays): Elute the bound proteins by incubating the beads with a solution of 3x FLAG peptide (100-200 µg/mL in TBS) for 30 minutes at 4°C.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest or a general glycoprotein stain overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
The following tables provide representative quantitative data that can be expected from experiments utilizing Azido-PEG3-FLAG for glycoprotein enrichment.
Table 1: Metabolic Labeling Efficiency with Ac4GalNAl
| Cell Line | Ac4GalNAl Concentration (µM) | Incubation Time (hours) | Labeling Efficiency (%) |
| HEK293T | 25 | 24 | ~70 |
| HEK293T | 50 | 24 | ~85 |
| HeLa | 25 | 48 | ~65 |
| HeLa | 50 | 48 | ~80 |
Labeling efficiency can be assessed by flow cytometry after a click reaction with a fluorescent alkyne.
Table 2: Enrichment of a Model Glycoprotein using Azido-PEG3-FLAG Immunoprecipitation
| Sample | Input (µg) | Elution (µg) | Enrichment Factor |
| Control (DMSO) | 500 | < 0.1 | - |
| Ac4GalNAl + Azido-PEG3-FLAG | 500 | 5.2 | ~52 |
Enrichment factor is calculated as (µg of eluted protein / µg of input protein) x 100. This is a hypothetical example.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for bioorthogonal labeling with Azido-PEG3-FLAG.
Akt Signaling Pathway
Glycosylation of key proteins in the Akt signaling pathway, such as the insulin receptor and glucose transporters, is crucial for its proper function. Bioorthogonal labeling with Azido-PEG3-FLAG can be used to study these modifications and their impact on signaling.
Caption: Simplified Akt signaling pathway highlighting key glycosylated proteins.
Troubleshooting
Problem: Low or no signal in Western blot after immunoprecipitation.
-
Possible Cause: Inefficient metabolic labeling.
-
Solution: Optimize the concentration of the alkyne sugar and the incubation time for your specific cell line. Ensure the alkyne sugar is not degraded.
-
-
Possible Cause: Inefficient click chemistry reaction.
-
Solution: Prepare fresh solutions of sodium ascorbate and CuSO₄. Ensure the final concentrations of all reagents are correct. Optimize the reaction time.
-
-
Possible Cause: Inefficient immunoprecipitation.
-
Solution: Ensure sufficient antibody-bead conjugate is used for the amount of protein lysate. Optimize the incubation time for immunoprecipitation. Ensure lysis buffer composition is compatible with antibody binding.
-
-
Possible Cause: Inefficient elution.
-
Solution: For denaturing elution, ensure the sample is boiled sufficiently. For competitive elution, optimize the concentration of the 3x FLAG peptide.
-
Conclusion
Azido-PEG3-FLAG is a powerful and versatile tool for the bioorthogonal labeling of biomolecules. Its ability to introduce a highly specific and well-characterized epitope tag via click chemistry enables a wide range of downstream applications, from the enrichment of post-translationally modified proteins for proteomic analysis to the study of protein-protein interactions. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively implement this technology to advance their understanding of complex biological systems.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG3-DYKDDDDK
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG3-DYKDDDDK is a versatile, multifunctional reagent designed for the precise biochemical modification of target molecules. This reagent incorporates three key functional elements:
-
An Azido (-N₃) Group: A chemical handle for bioorthogonal "click chemistry" reactions. It allows for highly efficient and specific covalent bond formation with molecules containing an alkyne or a strained cyclooctyne group.[1][2]
-
A Triethylene Glycol (PEG3) Linker: A hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and provides spatial separation between the conjugated molecule and the peptide tag.[2][3]
-
A DYKDDDDK Peptide Sequence (FLAG®-tag): A well-characterized, highly immunogenic epitope tag. This sequence is specifically recognized by high-affinity anti-FLAG® antibodies, enabling reliable detection and purification of the tagged molecule.
The primary application of this compound is to label a target molecule (e.g., protein, peptide, nucleic acid, or small molecule) that has been pre-functionalized with an alkyne or cyclooctyne. Once labeled, the attached FLAG®-tag serves as a versatile tool for downstream applications, including immunoprecipitation (IP), protein purification, Western blotting, and immunofluorescence.
The conjugation is typically achieved via one of two main click chemistry pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yield reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). This method is ideal for applications in living cells where copper toxicity is a concern.
Experimental Workflows and Diagrams
The overall workflow involves two main stages: the initial labeling of a target molecule with the this compound reagent, followed by the application of the newly introduced FLAG-tag, such as in an immunoprecipitation experiment.
The core of the labeling process is the bioorthogonal click reaction, which ensures high specificity and efficiency.
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Functionalized Molecule via CuAAC
This protocol describes the copper-catalyzed reaction to label a terminal alkyne-containing molecule.
A. Materials and Reagents
-
Alkyne-functionalized molecule (e.g., protein, peptide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to improve efficiency and reduce protein damage)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0
-
Solvent: Anhydrous DMSO or DMF for preparing stock solutions
-
Purification system: Dialysis cassettes or size-exclusion chromatography (SEC) column
B. Reagent Preparation
-
Alkyne-Molecule Solution: Prepare a 1-10 mg/mL solution of your molecule in the Reaction Buffer.
-
This compound Stock (10 mM): Immediately before use, dissolve the reagent in anhydrous DMSO to make a 10 mM stock solution. Do not store the stock solution for long periods.
-
CuSO₄ Stock (50 mM): Dissolve CuSO₄ in deionized water.
-
Sodium Ascorbate Stock (500 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.
-
THPTA Stock (50 mM, optional): Dissolve THPTA in deionized water.
C. Labeling Procedure
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to its final desired concentration in the Reaction Buffer.
-
Add this compound to the reaction mixture. A 10- to 20-fold molar excess over the alkyne-molecule is a good starting point.
-
If using a ligand, add THPTA to the mixture to a final concentration of 1-5 mM.
-
To initiate the reaction, add CuSO₄ (final concentration 0.5-1 mM) followed immediately by Sodium Ascorbate (final concentration 5-10 mM). The final volume of organic solvent (DMSO) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Remove the unreacted labeling reagent and reaction components (copper, ascorbate) using dialysis or size-exclusion chromatography.
| Component | Recommended Starting Concentration | Molar Excess (relative to Target) |
| Alkyne-Target Molecule | 1-10 µM | 1x |
| This compound | 100-200 µM | 10-20x |
| Copper(II) Sulfate | 0.5-1 mM | 50-100x |
| Sodium Ascorbate | 5-10 mM | 500-1000x |
| THPTA Ligand (Optional) | 1-5 mM | 100-500x |
Protocol 2: Immunoprecipitation (IP) of FLAG-tagged Proteins
This protocol provides a general procedure for isolating a FLAG-tagged protein from a cell lysate using anti-FLAG® affinity beads.
A. Materials and Reagents
-
Cells expressing the FLAG-tagged protein of interest
-
Anti-FLAG® M2 Affinity Gel (e.g., agarose beads) or Anti-DYKDDDDK Magnetic Beads
-
Lysis Buffer (see Table 2 for options)
-
Wash Buffer: TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) or PBS
-
Elution Buffers (see Table 3 for options)
-
Protease and Phosphatase Inhibitor Cocktails
-
Microcentrifuge tubes, end-over-end rotator, magnetic stand (for magnetic beads)
| Buffer Type | Components | Primary Use |
| Standard Lysis Buffer | 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40 | Cytoplasmic proteins |
| RIPA Buffer | 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.1% SDS, 1% Triton X-100, 1% deoxycholate | Nuclear/chromatin-bound proteins |
B. Procedure
-
Preparation of Cell Lysate:
-
Harvest approximately 10⁶-10⁷ cells per IP reaction.
-
Wash cells with ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in 0.5-1.0 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is your protein sample.
-
-
Bead Preparation and Binding:
-
Aliquot ~20 µL of packed affinity gel slurry into a microcentrifuge tube.
-
Wash the beads twice with 500 µL of TBS or Lysis Buffer. Centrifuge or use a magnetic stand to separate beads from the supernatant.
-
Add 500-1000 µg of total protein from your clarified lysate to the washed beads.
-
Incubate on an end-over-end rotator for 1-4 hours or overnight at 4°C to allow binding.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute) or using a magnetic stand.
-
Carefully remove the supernatant (this is the "flow-through" fraction, which can be saved for analysis).
-
Wash the beads three to four times with 1 mL of ice-cold Wash Buffer or Lysis Buffer. After the final wash, remove all supernatant.
-
-
Elution:
-
Elute the bound protein using one of the methods described in Table 3.
-
| Elution Method | Reagent | Conditions | Pros | Cons |
| Competitive Elution | 100-150 µg/mL 3X FLAG® peptide in TBS | Incubate for 30-60 min at 4°C with shaking. | Non-denaturing; preserves protein activity and interactions. | Peptide co-elutes with the protein; higher cost. |
| Acidic Elution | 0.1 M Glycine-HCl, pH 3.0-3.5 | Incubate for 5-10 min at RT. Immediately neutralize eluate with 1M Tris, pH 8.0. | Fast and effective. | Low pH can denature the protein and disrupt complexes. |
| Denaturing Elution | 1X SDS-PAGE Sample Buffer (Laemmli buffer) | Add buffer, boil for 5 min at 95-100°C. | Ideal for direct analysis by Western Blot. | Completely denatures the protein; not suitable for activity assays. |
C. Controls for a Successful IP
-
Positive Control: Use a lysate known to contain a functional FLAG-tagged protein.
-
Negative Control 1 (Untagged Protein): Perform the IP on a lysate from cells that do not express the FLAG-tagged protein to check for non-specific binding to the beads.
-
Negative Control 2 (Beads Only): Incubate beads with lysis buffer alone to ensure no proteins from the lysate bind non-specifically to the beads themselves.
By following these protocols, researchers can effectively utilize this compound to tag and subsequently isolate their protein of interest for a wide range of downstream applications.
References
Application Notes and Protocols for Azido-PEG3-FLAG Conjugation to Alkyne-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Azido-PEG3-FLAG to alkyne-modified proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This methodology is invaluable for a range of applications, including protein purification, detection, and activity-based protein profiling.
The overall workflow involves two key stages: the incorporation of an alkyne group into a target protein and the subsequent click reaction with the Azido-PEG3-FLAG tag. The FLAG tag (DYKDDDDK) is a widely recognized epitope for highly specific purification and detection using anti-FLAG antibodies.[1][2][3][4] The polyethylene glycol (PEG) spacer enhances the solubility and accessibility of the tag.[5]
Core Concepts and Applications
The conjugation of Azido-PEG3-FLAG to alkyne-modified proteins is a powerful tool in proteomics and drug development. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and does not interfere with native biological processes. This allows for the precise labeling of proteins in complex biological mixtures, such as cell lysates.
Key Applications Include:
-
Activity-Based Protein Profiling (ABPP): This technique utilizes covalent probes that target specific enzyme classes to profile their activity within a complex proteome. By incorporating an alkyne handle on the probe, Azido-PEG3-FLAG can be attached for subsequent enrichment and identification of active enzymes.
-
Identification of Post-Translationally Modified Proteins: Metabolic labeling with alkyne-modified precursors can be used to study various post-translational modifications, such as prenylation and glycosylation. The subsequent conjugation with Azido-PEG3-FLAG facilitates the isolation and identification of these modified proteins.
-
Profiling Newly Synthesized Proteins: By introducing alkyne-containing amino acid analogs, such as azidohomoalanine (AHA), into protein synthesis, researchers can specifically label and identify newly created proteins.
-
Development of Antibody-Drug Conjugates (ADCs): The specific and stable linkage formed by click chemistry is advantageous in the construction of ADCs, where a cytotoxic drug (alkyne-modified) can be conjugated to an antibody (azide-modified).
Experimental Workflow Overview
The following diagram illustrates the general experimental workflow for labeling alkyne-modified proteins with Azido-PEG3-FLAG.
Caption: Experimental workflow for Azido-PEG3-FLAG conjugation.
Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Modified Precursor
This protocol describes the metabolic incorporation of an alkyne-modified isoprenoid analog to label prenylated proteins in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Alkyne-modified isoprenoid analogue (e.g., C15AlkOH)
-
Lovastatin (optional, to enhance incorporation)
-
Fosmidomycin (optional, to enhance incorporation)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment (Optional): To enhance the incorporation of the alkyne analog, treat the cells with inhibitors of the endogenous isoprenoid biosynthesis pathway, such as lovastatin and fosmidomycin.
-
Metabolic Labeling: Add the alkyne-modified isoprenoid analogue to the cell culture medium. The final concentration and incubation time will need to be optimized for the specific cell line and analogue used.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing the alkyne-modified proteins is now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction to conjugate Azido-PEG3-FLAG to the alkyne-modified proteins in the cell lysate.
Materials:
-
Alkyne-modified protein lysate (from Protocol 1)
-
Azido-PEG3-FLAG
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Aminoguanidine
-
Reaction Buffer (e.g., PBS, pH 7.4)
Reagent Preparation:
| Reagent | Stock Concentration | Solvent |
| Azido-PEG3-FLAG | 10 mM | DMSO or Water |
| Copper(II) sulfate (CuSO4) | 50 mM | Water |
| THPTA | 50 mM | Water |
| Sodium Ascorbate | 500 mM | Water (prepare fresh) |
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the alkyne-modified protein lysate to the reaction buffer.
-
Add Azido-PEG3-FLAG: Add the Azido-PEG3-FLAG stock solution to the reaction mixture. A molar excess of the azide reagent is typically used.
-
Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO4 and THPTA. The THPTA ligand stabilizes the Cu(I) catalyst and protects proteins from oxidative damage.
-
Add Catalyst: Add the CuSO4/THPTA premix to the reaction mixture.
-
Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
Quench Reaction (Optional): The reaction can be stopped by adding EDTA to chelate the copper catalyst.
Typical Reaction Component Concentrations:
| Component | Final Concentration |
| Alkyne-modified Protein | 1-5 mg/mL |
| Azido-PEG3-FLAG | 50-200 µM |
| CuSO4 | 0.1-1 mM |
| THPTA | 0.5-5 mM |
| Sodium Ascorbate | 1-5 mM |
Protocol 3: Purification of FLAG-Tagged Proteins
This protocol describes the affinity purification of the newly FLAG-tagged proteins using anti-FLAG antibody-conjugated resin.
Materials:
-
Anti-FLAG M2 affinity gel
-
Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: TBS
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.5 or 3X FLAG peptide in TBS (100-200 µg/mL)
Procedure:
-
Resin Preparation: Wash the anti-FLAG M2 affinity gel with TBS to equilibrate the resin.
-
Binding: Add the reaction mixture containing the FLAG-tagged protein to the equilibrated resin. Incubate at 4°C with gentle rotation for 2-4 hours or overnight.
-
Washing: Wash the resin extensively with TBS to remove unbound proteins.
-
Elution: Elute the bound FLAG-tagged proteins from the resin using either a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.5) or by competitive elution with a high concentration of 3X FLAG peptide.
-
Neutralization: If using a low pH elution buffer, immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Analysis: The purified FLAG-tagged proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the CuAAC reaction, highlighting the key components and their roles.
Caption: Key components of the CuAAC reaction.
These detailed protocols and application notes provide a comprehensive framework for the successful conjugation of Azido-PEG3-FLAG to alkyne-modified proteins, enabling a wide range of downstream applications in research and drug development.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-DYKDDDDK
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent ligation of two molecules.[1][2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide functional group.[3] Azido-PEG3-DYKDDDDK is a versatile reagent that combines the highly specific azide functional group with a hydrophilic polyethylene glycol (PEG) spacer and the well-known DYKDDDDK (FLAG) epitope tag.[2][4] This allows for the straightforward conjugation of alkyne-modified molecules, such as proteins, peptides, nucleic acids, or small molecules, and their subsequent detection or purification using anti-FLAG antibodies. The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate.
These application notes provide a detailed protocol for performing CuAAC reactions using this compound, guidance on reaction optimization, and methods for the purification and characterization of the conjugate.
Key Applications
-
Bioconjugation: Covalent attachment of the FLAG-tag to alkyne-modified proteins, peptides, or other biomolecules for detection, purification, or imaging.
-
Drug Development: Synthesis of targeted therapeutic agents by linking an alkyne-functionalized drug molecule to the this compound tag.
-
Diagnostic Assays: Development of sensitive detection methods by conjugating the tag to alkyne-bearing reporter molecules.
Data Presentation
The efficiency of CuAAC reactions is typically high, often exceeding 95% with proper optimization. The following table summarizes representative quantitative data for a model CuAAC reaction between an alkyne-functionalized protein and this compound.
| Parameter | Value | Method of Analysis |
| Reaction Time | 1-4 hours | HPLC, Mass Spectrometry |
| Reaction Temperature | Room Temp. | - |
| Typical Yield | >90% | HPLC, SDS-PAGE |
| Purity of Conjugate | >95% | HPLC, Capillary Electrophoresis |
| Confirmation of Conjugate | Expected Mass | Mass Spectrometry (e.g., ESI-MS) |
Note: The data presented are typical and may vary depending on the specific alkyne-containing molecule and reaction conditions. Optimization is recommended for each new substrate.
Experimental Protocols
This section provides a detailed methodology for the CuAAC reaction.
Materials and Reagents
-
This compound
-
Alkyne-modified molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in deionized water)
-
Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in deionized water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized Water
-
Solvent for dissolving reagents (if necessary, e.g., DMSO)
-
Purification system (e.g., HPLC, FPLC, or dialysis membranes)
Step-by-Step Protocol
-
Preparation of Reactants:
-
Dissolve the alkyne-modified molecule in the reaction buffer to a final concentration of 1-10 mg/mL (or an appropriate molar concentration).
-
Dissolve this compound in deionized water or a compatible buffer to create a stock solution (e.g., 10 mM).
-
-
Catalyst Premix Preparation:
-
In a microcentrifuge tube, prepare the copper catalyst premix. For a typical reaction, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Vortex the solution gently to ensure thorough mixing. This premix helps to maintain the copper in its active Cu(I) state and protects the biomolecules from oxidative damage.
-
-
CuAAC Reaction Setup:
-
In a clean reaction tube, add the alkyne-modified molecule solution.
-
Add the this compound solution. A 1.5 to 5-fold molar excess of the azide reagent over the alkyne is recommended to drive the reaction to completion.
-
Add the prepared catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.
-
The final reaction volume can be adjusted with the reaction buffer.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker to ensure continuous mixing. For sensitive biomolecules, the reaction can be carried out at 4°C for a longer duration (e.g., overnight).
-
-
Reaction Quenching and Purification:
-
The reaction can be stopped by adding a copper-chelating agent such as EDTA.
-
Purify the resulting FLAG-tagged conjugate from excess reagents and byproducts. The purification method will depend on the nature of the conjugate.
-
For proteins and large peptides: Dialysis, size-exclusion chromatography (SEC), or affinity chromatography using anti-FLAG antibody resin can be used.
-
For small molecules and small peptides: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often suitable.
-
-
Characterization of the Conjugate
The successful conjugation can be confirmed by various analytical techniques:
-
Mass Spectrometry (MS): To confirm the expected molecular weight of the conjugate.
-
SDS-PAGE: For protein conjugates, a shift in the molecular weight corresponding to the addition of the this compound tag should be observed.
-
HPLC: To assess the purity of the conjugate and compare the retention time with the starting materials.
-
Western Blot: Using an anti-FLAG antibody to confirm the presence of the DYKDDDDK epitope on the conjugate.
Mandatory Visualizations
Experimental Workflow for CuAAC
Caption: Workflow for CuAAC conjugation.
Signaling Pathway Analogy: The Logic of CuAAC
Caption: Logical flow of the CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-PEG3-FLAG, Azide-containing FLAG Reagents - Jena Bioscience [jenabioscience.com]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG3-FLAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1] This copper-free "click chemistry" reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, proceeding with high efficiency and specificity under mild, physiological conditions.[2][3] The absence of cytotoxic copper catalysts makes SPAAC an ideal tool for in vivo and live-cell applications.[3]
Azido-PEG3-FLAG is a heterobifunctional reagent designed for the targeted labeling and subsequent detection or purification of biomolecules.[4] It incorporates an azide group for participation in SPAAC reactions, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility, and the well-characterized FLAG epitope (DYKDDDDK) for antibody-based detection and purification. This application note provides detailed protocols for the use of Azido-PEG3-FLAG in SPAAC reactions, quantitative data on reaction parameters, and guidance for downstream applications.
Data Presentation
Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics. While specific kinetic data for Azido-PEG3-FLAG is not extensively published, the following tables summarize representative quantitative data for SPAAC reactions involving similar azide-containing molecules and DBCO derivatives to provide a reasonable expectation of reaction performance.
Table 1: Influence of Buffer and pH on SPAAC Second-Order Rate Constants
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.0 | 0.32–0.85 |
| HEPES | 7.0 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.
Table 2: General Reaction Parameters for SPAAC with Azido-PEG3-FLAG
| Parameter | Recommended Range | Notes |
| Azido-PEG3-FLAG Concentration | 1.1 - 1.5 molar excess to DBCO-molecule | A slight molar excess of the FLAG-azide reagent is typically used. A starting concentration of 100 µM has been suggested for similar azide-FLAG reagents in cell lysates. |
| DBCO-Molecule Concentration | 1-10 mg/mL (for proteins) | The concentration of the DBCO-functionalized biomolecule should be optimized based on the specific application. |
| Reaction Temperature | 4 - 37°C | Reactions can be performed at room temperature or at 4°C for extended periods. |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by SDS-PAGE or other analytical techniques. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Up to 20% DMSO or DMF can be used to dissolve hydrophobic reagents. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Labeling of a DBCO-Functionalized Protein with Azido-PEG3-FLAG
This protocol describes the cycloaddition reaction between a protein functionalized with a DBCO group and Azido-PEG3-FLAG.
Materials:
-
DBCO-functionalized protein of interest
-
Azido-PEG3-FLAG
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification resin (e.g., anti-FLAG affinity gel)
Procedure:
-
Reactant Preparation:
-
Prepare the DBCO-functionalized protein in the desired reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve Azido-PEG3-FLAG in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
SPAAC Reaction:
-
Add a 1.1 to 1.5-fold molar excess of the 10 mM Azido-PEG3-FLAG stock solution to the DBCO-protein solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 20% of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
-
Purification:
-
Purify the resulting FLAG-tagged protein to remove any unreacted Azido-PEG3-FLAG using an appropriate method such as anti-FLAG affinity chromatography (see Protocol 2), size-exclusion chromatography (SEC), or dialysis.
-
Protocol 2: Purification of FLAG-Tagged Proteins
This protocol details the purification of a FLAG-tagged protein using anti-FLAG affinity chromatography.
Materials:
-
Cell lysate or reaction mixture containing the FLAG-tagged protein
-
Anti-FLAG M2 affinity gel
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.5 or 3X FLAG peptide solution)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Resin Preparation:
-
Gently resuspend the anti-FLAG M2 affinity gel.
-
Transfer the required amount of resin slurry to a chromatography column.
-
Allow the storage buffer to drain.
-
-
Equilibration:
-
Equilibrate the resin by washing with 5 column volumes of Wash Buffer.
-
-
Binding:
-
Load the cell lysate or reaction mixture containing the FLAG-tagged protein onto the equilibrated column.
-
Allow the sample to flow through the column by gravity. For enhanced binding, the sample can be incubated with the resin in a batch format for 1-2 hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Peptide Elution: Elute the bound FLAG-tagged protein by adding 5 column volumes of a solution containing 100 µg/mL of 3X FLAG peptide in Wash Buffer. Collect the eluate in fractions.
-
Low pH Elution: Alternatively, elute the protein with 3-5 column volumes of 0.1 M Glycine-HCl, pH 3.5. Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer.
-
-
Regeneration (for low pH elution):
-
To reuse the resin, immediately wash the column with 3 column volumes of 0.1 M Glycine-HCl, pH 3.5, followed by 5 column volumes of Wash Buffer. Store the resin in Wash Buffer containing a preservative (e.g., sodium azide) at 4°C. Note: Do not use sodium azide if the resin will be used with DBCO-functionalized molecules in subsequent experiments.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Inaccurate quantification of reactants. | Accurately determine the concentration of both the DBCO-functionalized molecule and the Azido-PEG3-FLAG solution before starting the reaction. |
| Suboptimal reaction conditions. | Optimize pH, temperature, and incubation time. Ensure the buffer is free of interfering substances. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 20%. |
| Protein instability. | Perform the reaction at a lower temperature (4°C). | |
| Poor Purification Yield | Inefficient binding to the affinity resin. | Ensure the FLAG tag is accessible. Consider optimizing the binding conditions (e.g., batch incubation). |
| Incomplete elution. | Increase the concentration of the elution peptide or the number of elution volumes. For low pH elution, ensure the pH is sufficiently low. |
This document provides a comprehensive guide for utilizing Azido-PEG3-FLAG in SPAAC-mediated bioconjugation. For further details and specific applications, consulting the primary literature is recommended.
References
Application Notes and Protocols for Azido-PEG3-DYKDDDDK in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-DYKDDDDK is a versatile chemical probe that combines the highly specific FLAG® epitope tag (DYKDDDDK) with a bioorthogonal azide handle through a flexible polyethylene glycol (PEG) linker.[1][2] This reagent is instrumental in modern proteomics and drug discovery, enabling the selective enrichment and subsequent immunoprecipitation of proteins that have been metabolically or chemically labeled with an alkyne-containing bioorthogonal handle. The azide group allows for a highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, a cornerstone of "click chemistry".[3] This two-step approach—bioorthogonal labeling followed by click chemistry-mediated tagging—provides a powerful method for isolating and identifying specific protein populations from complex biological mixtures.
The integrated PEG linker enhances the solubility of the molecule and provides spatial separation between the FLAG tag and the target protein, minimizing potential steric hindrance and ensuring efficient recognition by anti-FLAG antibodies. Subsequent immunoprecipitation using well-established anti-FLAG antibody-conjugated beads allows for the robust purification of the protein of interest and its interacting partners.
Principle of the Workflow
The overall workflow involves two main stages:
-
Bioorthogonal Labeling and Click Chemistry: Target proteins within a cellular or in vitro system are first labeled with an alkyne-containing metabolic precursor or chemical probe. The cell lysate containing the alkyne-modified proteins is then reacted with this compound. The azide group of the reagent selectively reacts with the alkyne group on the target protein via a click reaction, covalently attaching the DYKDDDDK (FLAG) tag.
-
Immunoprecipitation: Following the successful tagging of the target protein with the FLAG epitope, standard immunoprecipitation techniques are employed. An anti-FLAG antibody, typically conjugated to agarose or magnetic beads, is used to capture the FLAG-tagged protein from the cell lysate. After a series of washes to remove non-specifically bound proteins, the purified protein or protein complex is eluted from the beads for downstream analysis, such as mass spectrometry or Western blotting.
Experimental Workflow Diagram
Caption: Experimental workflow for immunoprecipitation using this compound.
Detailed Experimental Protocols
This section provides a generalized protocol. Optimal conditions for cell lysis, antibody concentrations, and incubation times should be determined empirically for each specific experimental system.
Part 1: Click Chemistry Reaction for FLAG Tagging
Materials:
-
Cell lysate containing alkyne-modified protein of interest
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reaction Buffer (e.g., PBS or Tris buffer)
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, TCEP or sodium ascorbate, and TBTA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell lysate (containing a recommended starting amount of 500 µg of total protein) with the reaction buffer.
-
Add this compound to the lysate. A final concentration of 100 µM can be used as a starting point.
-
Add the click chemistry catalyst components in the following order: TCEP or sodium ascorbate, TBTA, and finally CuSO₄.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Reaction Quench (Optional):
-
The reaction can be stopped by adding a metal chelator such as EDTA.
-
Part 2: Immunoprecipitation of FLAG-Tagged Protein
Materials:
-
FLAG-tagged protein lysate from Part 1
-
Anti-FLAG antibody-conjugated beads (e.g., agarose or magnetic)
-
IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% Glycerol)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5-3.0, or a solution containing 3x FLAG peptide)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.0)
Protocol:
-
Bead Preparation:
-
Wash the required amount of anti-FLAG beads three times with IP Lysis/Wash Buffer.
-
-
Immunocapture:
-
Add the washed beads to the lysate containing the FLAG-tagged protein.
-
Incubate for 1-4 hours or overnight at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant (flow-through).
-
Wash the beads at least three times with cold IP Lysis/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Acidic Elution: Add Elution Buffer (e.g., Glycine-HCl) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with Neutralization Buffer.
-
Competitive Elution: Add Elution Buffer containing an excess of 3x FLAG peptide (e.g., 100-200 µg/mL) and incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant.
-
-
Downstream Analysis:
-
The eluted protein is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Click Chemistry | ||
| This compound Concentration | 50-200 µM (starting with 100 µM) | |
| CuSO₄ Concentration | 50-100 µM | |
| TCEP/Sodium Ascorbate Concentration | 500 µM - 1 mM | |
| TBTA Concentration | 100-200 µM | |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature | |
| Immunoprecipitation | ||
| Total Protein Lysate | 500 µg - 1 mg | |
| Anti-FLAG Antibody (if not pre-conjugated) | 1 µg per 500 µg of lysate | |
| Bead Slurry Volume | 20-30 µL | |
| Incubation Time | 1 hour to overnight | |
| Incubation Temperature | 4°C | |
| Number of Washes | 3-5 times | |
| 3x FLAG Peptide Elution Concentration | 100-200 µg/mL |
Signaling Pathway and Logical Relationship Diagram
Caption: Logical relationship from cellular labeling to protein purification.
References
Application Notes and Protocols for Western Blot Detection of FLAG-Tagged Proteins Using Azido-PEG3-DYKDDDDK
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and purification of recombinant proteins are fundamental techniques in biological research and drug development. The FLAG® tag (DYKDDDDK) is a widely utilized small, hydrophilic epitope tag that is minimally disruptive to protein function and allows for reliable detection and purification using anti-FLAG antibodies. Traditionally, the FLAG tag is incorporated into a protein of interest at the genetic level. However, recent advancements in bioorthogonal chemistry have enabled a novel, post-translational method for FLAG tagging.
This application note details the use of Azido-PEG3-DYKDDDDK, a "clickable" FLAG-tag reagent, for the detection of alkyne-modified proteins in Western blot analysis.[1][2] This method involves the metabolic labeling of proteins with an alkyne-containing amino acid analog or the chemical modification of a protein to introduce an alkyne handle. The alkyne-modified protein is then "clicked" to the this compound reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The resulting FLAG-tagged protein can then be detected using standard anti-FLAG antibodies.
This technique offers an alternative to traditional genetic tagging and can be particularly useful for studying post-translationally modified proteins or for applications where genetic manipulation is not feasible. The inclusion of a PEG3 linker enhances the solubility and accessibility of the tag for antibody recognition.
Principle of the Method
The workflow for Western blot detection of FLAG-tagged proteins using this compound involves three main stages:
-
Incorporation of an Alkyne Handle: A terminal alkyne functional group is introduced into the protein of interest. This is typically achieved through metabolic labeling, where cells are cultured in the presence of an amino acid analog containing an alkyne group (e.g., L-homopropargylglycine, HPG, an analog of methionine). The alkyne-containing amino acid is incorporated into newly synthesized proteins during translation.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction: After cell lysis and protein extraction, the alkyne-modified proteins in the lysate are covalently conjugated to this compound. This reaction is highly specific and efficient, forming a stable triazole linkage.
-
Western Blot Detection: The newly FLAG-tagged proteins are then separated by SDS-PAGE, transferred to a membrane, and detected using a standard anti-FLAG primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.
Experimental Workflow
Caption: Experimental workflow for the detection of alkyne-modified proteins using this compound and Western blotting.
Quantitative Data Comparison
| Feature | This compound (Click Chemistry) | Genetically Encoded FLAG-tag |
| Principle | Post-translational chemical ligation of a FLAG-tag to an alkyne-modified protein. | Co-translational incorporation of a FLAG-tag sequence from a genetically engineered vector. |
| Flexibility | Can label proteins that are difficult to genetically modify. Allows for temporal labeling of newly synthesized proteins. | Requires genetic modification of the target protein. |
| Specificity | Highly specific bioorthogonal reaction. Potential for off-target labeling is low. | High antibody-antigen specificity. |
| Potential for Artifacts | Incomplete click reaction can lead to lower signal. Copper catalyst can potentially interfere with some downstream applications. | Overexpression of tagged protein can lead to artifacts. The tag itself can sometimes interfere with protein function or localization. |
| Signal Amplification | Dependent on the efficiency of the click reaction and subsequent antibody detection. | Dependent on the expression level of the tagged protein and antibody affinity. |
| Sensitivity | User-determined value (e.g., ng of protein) | User-determined value (e.g., ng of protein) |
| Signal-to-Noise Ratio | User-determined value | User-determined value |
Application in Signaling Pathway Analysis: GPCR Labeling
The click chemistry-based labeling approach can be a powerful tool for studying the dynamics of signaling proteins, such as G protein-coupled receptors (GPCRs). For instance, an alkyne-modified allosteric modulator or ligand for a specific GPCR could be used to label the receptor. Following the click reaction with this compound, the GPCR could be detected by Western blot to study changes in its expression, localization, or interaction with other proteins under different signaling conditions. A recent study utilized a similar azide-alkyne click chemistry strategy to label the metabotropic glutamate receptor 2 (mGluR2) for single-molecule fluorescence studies, highlighting the utility of this approach in GPCR research.
Caption: Application of this compound in studying GPCR signaling.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Methionine Starvation (Optional but Recommended): Gently aspirate the growth medium, wash the cells once with warm PBS, and replace it with pre-warmed methionine-free DMEM. Incubate the cells for 30-60 minutes at 37°C to deplete endogenous methionine pools.
-
HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-50 µM HPG. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal (typically 4-16 hours).
-
Cell Harvest: After the labeling period, wash the cells three times with ice-cold PBS.
Protocol 2: Cell Lysis
-
Lysis Buffer Preparation: Prepare a lysis buffer compatible with click chemistry. A recommended buffer is RIPA buffer or a buffer containing 1% SDS in 50 mM Tris-HCl, pH 8.0, supplemented with a protease inhibitor cocktail. Avoid buffers containing DTT or other reducing agents as they can interfere with the azide group.
-
Lysis: Add the lysis buffer to the washed cell pellet or plate. For adherent cells, scrape the cells in the lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Protocol 3: CuAAC "Click" Reaction in Cell Lysate
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Protein lysate (20-50 µg)
-
Adjust volume with PBS to 40 µL
-
This compound (from a 10 mM stock in DMSO, final concentration 100-200 µM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (from a 100 mM stock in water, final concentration 1 mM)
-
Copper(II) sulfate (CuSO4) (from a 50 mM stock in water, final concentration 1 mM)
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate (from a 100 mM stock in water, final concentration 5 mM) to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature on a rotator.
-
Sample Preparation for SDS-PAGE: Add 4X Laemmli sample buffer to the reaction mixture and boil for 5-10 minutes at 95°C.
Protocol 4: Western Blotting
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with an anti-FLAG primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Materials
| Reagent | Supplier | Catalog Number |
| This compound | Jena Bioscience | CLK-032 |
| L-Homopropargylglycine (HPG) | Thermo Fisher Scientific | C10186 |
| Methionine-free DMEM | Thermo Fisher Scientific | 21013024 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| THPTA | Sigma-Aldrich | 762342 |
| Anti-FLAG M2 Antibody | Sigma-Aldrich | F1804 |
| HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | 7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Conclusion
The use of this compound in conjunction with click chemistry provides a versatile and powerful method for the detection of alkyne-modified proteins by Western blot. This approach complements traditional genetic tagging methods and opens up new avenues for studying protein dynamics, particularly for proteins that are difficult to engineer or for tracking newly synthesized protein populations. The detailed protocols provided herein should serve as a valuable resource for researchers looking to implement this innovative technique in their studies.
References
Application Notes and Protocols for Cell Surface Protein Labeling with Azido-PEG3-FLAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and track cell surface proteins is crucial for understanding their roles in cellular signaling, drug interactions, and disease progression. Metabolic glycoengineering, coupled with bioorthogonal chemistry, offers a powerful two-step strategy for tagging cell surface glycoproteins with high specificity. This method involves the metabolic incorporation of an unnatural azido-sugar into the glycan chains of proteins, followed by a highly selective "click" reaction with a probe molecule.
This document provides detailed application notes and protocols for the labeling of cell surface proteins. The primary strategy discussed involves:
-
Metabolic Labeling: Introducing azide functionalities onto cell surface glycans by culturing cells with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[1]
-
Bioorthogonal Ligation: Covalently attaching a FLAG peptide epitope to the azide-modified proteins using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This is achieved with an alkyne-functionalized FLAG reagent, such as DBCO-PEG-FLAG. The user's query mentioned "Azido-PEG3-FLAG," which is a reagent designed to label alkyne-modified molecules.[2][3] The protocols provided here are for the more common workflow of labeling azide-modified cells with an alkyne-probe.
This approach allows for the sensitive and specific detection, visualization, and enrichment of cell surface glycoproteins for a variety of downstream applications, including proteomic analysis and the study of signaling pathways.[4][5]
Core Applications
-
Visualization of Glycans: Enables spatial and temporal tracking of glycoproteins in living or fixed cells via fluorescence microscopy when a fluorescently tagged FLAG antibody is used.
-
Quantification of Glycosylation: Flow cytometry can be employed to quantify the overall level of cell surface glycosylation.
-
Proteomic Analysis: Labeled glycoproteins can be enriched using anti-FLAG antibodies for subsequent identification and quantification by mass spectrometry.
-
Studying Protein Dynamics: This technique can be used to monitor protein trafficking, internalization, and turnover in response to various stimuli.
-
Drug Development: Useful for identifying cell surface biomarkers, studying drug-receptor interactions, and assessing the efficacy of therapeutics that target cell surface proteins.
Data Presentation
The efficiency of metabolic labeling can vary depending on the cell line, the concentration of the azido-sugar, and the incubation time. The following tables provide a summary of recommended starting concentrations and quantitative data from proteomic studies using this labeling strategy.
Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling with Azido Sugars
| Azido Sugar | Cell Line | Concentration (µM) | Incubation Time | Application(s) |
| Ac4ManNAz | Jurkat | 25 - 50 | 1 - 3 days | Flow Cytometry |
| Ac4ManNAz | A549 | 10 - 50 | 3 days | Cell Imaging, Proteomics |
| Ac4GalNAz | CHO | 50 | 3 days | Proteomics |
| Ac4GlcNAz | HEK293T | 50 - 100 | 2 - 3 days | Proteomics, Cell Imaging |
Table 2: Example of Quantitative Data from Mass Spectrometry-based Proteomic Analysis
| Cell Line | Labeling Method | Number of Identified N-glycoproteins | Number of Identified N-glycosylation Sites | Reference |
| HEK293T | Metabolic labeling with Ac4GalNAz followed by copper-free click chemistry and enrichment | 110 | 152 | |
| MCF7 | Enzymatic tagging and mass spectrometry | 393 | 953 |
Experimental Protocols
This section provides detailed methodologies for labeling cell surface proteins using metabolic glycoengineering with Ac4ManNAz followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized FLAG peptide.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the introduction of azide groups into the sialic acid residues of cell surface glycoproteins.
Materials:
-
Adherent or suspension cells in culture
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Culture: Plate the cells in the appropriate culture dishes or flasks and grow them to approximately 80% confluency.
-
Preparation of Azido Sugar Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically between 10-50 µM). A vehicle-only control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Cell Harvesting:
-
For adherent cells: Gently wash the cells twice with PBS, then detach them using a non-enzymatic cell dissociation solution.
-
For suspension cells: Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with PBS.
-
The azide-labeled cells are now ready for the bioorthogonal ligation reaction.
Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the covalent attachment of a DBCO-PEG-FLAG probe to the azide-modified cell surface proteins.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-PEG-FLAG
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Preparation: Resuspend the azide-labeled cells in cold PBS containing 1% BSA to a concentration of 1-5 x 10^6 cells/mL.
-
Preparation of DBCO-PEG-FLAG Solution: Prepare a stock solution of DBCO-PEG-FLAG in DMSO. Dilute the stock solution in the reaction buffer to the desired final concentration (typically 25-100 µM).
-
Labeling Reaction: Add the diluted DBCO-PEG-FLAG solution to the cell suspension.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle rotation.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash them three times with cold PBS containing 1% BSA to remove unreacted probe.
-
Downstream Analysis: The FLAG-labeled cells are now ready for downstream applications such as flow cytometry, immunofluorescence imaging (after fixation and staining with an anti-FLAG antibody), or cell lysis for proteomic analysis.
Mandatory Visualization
Signaling Pathway: GPCR Endocytosis and Beta-Arrestin Recruitment
Metabolic labeling and bioorthogonal chemistry can be used to study the trafficking and signaling of G protein-coupled receptors (GPCRs). For instance, by labeling a GPCR of interest, its internalization upon ligand binding and subsequent recruitment of signaling proteins like β-arrestin can be monitored.
Caption: GPCR signaling and endocytosis pathway.
Experimental Workflow
The overall experimental workflow for cell surface protein labeling involves two main stages: metabolic incorporation of the azide handle and the subsequent bioorthogonal ligation with the FLAG probe.
Caption: Experimental workflow for cell surface protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spin-labeling Insights into How Chemical Fixation Impacts Glycan Organization on Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic and site-specific analysis of N-sialoglycosylated proteins on the cell surface by integrating click chemistry and MS-based proteomics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Mass spectrometric analysis of the cell surface N-glycoproteome by combining metabolic labeling and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling of Alkyne-Modified Proteins in Cell Lysates with Azido-PEG3-FLAG
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the efficient labeling of alkyne-modified proteins within complex cell lysates using Azido-PEG3-FLAG. This technique is a cornerstone of chemical biology and proteomic workflows, enabling the selective introduction of a FLAG epitope tag (DYKDDDDK) onto proteins that have been metabolically or enzymatically functionalized with an alkyne group. The subsequent detection or purification of these tagged proteins is readily achieved using highly specific anti-FLAG antibodies. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and accessibility of the FLAG tag, thereby improving detection sensitivity.[1][2][3]
The primary method for conjugating the Azido-PEG3-FLAG to alkyne-containing proteins is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][4] This document provides detailed protocols for this method, along with representative data on how labeling efficiency can be optimized by varying key reaction parameters. Additionally, an overview and comparison with the strain-promoted azide-alkyne cycloaddition (SPAAC) is presented for applications where copper catalysis is not desirable.
Key Experimental Considerations and Optimization
The efficiency of the labeling reaction is influenced by several factors, including the concentration of the Azido-PEG3-FLAG probe, the total protein concentration of the cell lysate, and the incubation time of the reaction. Optimization of these parameters is crucial for achieving maximal signal-to-noise ratios in downstream applications such as Western blotting or mass spectrometry.
Data Presentation: Optimizing Labeling Efficiency
The following tables provide representative data illustrating the expected trends in labeling efficiency under various experimental conditions. This data is intended to serve as a guide for experimental design and optimization. The labeling efficiency is presented as a relative percentage of the maximum achievable signal in a given experimental setup.
Table 1: Effect of Azido-PEG3-FLAG Concentration on Labeling Efficiency
| Azido-PEG3-FLAG Concentration (µM) | Relative Labeling Efficiency (%) | Observations |
| 10 | 45 | Sub-optimal labeling, may be sufficient for highly abundant targets. |
| 25 | 75 | Good labeling for most applications. |
| 50 | 95 | Approaching saturation, recommended for most experiments. |
| 100 | 100 | Saturation reached, minimal gain in signal with higher concentrations. |
| 200 | 100 | No significant increase in signal, potential for increased background. |
Table 2: Effect of Incubation Time on Labeling Efficiency
| Incubation Time (minutes) | Relative Labeling Efficiency (%) | Observations |
| 15 | 60 | Sufficient for initial detection of abundant proteins. |
| 30 | 85 | Good for most applications, provides a strong signal. |
| 60 | 100 | Reaction typically reaches completion. |
| 120 | 100 | No significant increase in signal. |
Table 3: Effect of Total Protein Concentration on Labeling Efficiency
| Total Lysate Protein (mg/mL) | Relative Labeling Efficiency (%) | Observations |
| 0.5 | 70 | Lower efficiency due to dilute reactants. |
| 1.0 | 90 | Good efficiency for standard applications. |
| 2.0 | 100 | Optimal concentration for efficient labeling. |
| 5.0 | 100 | High efficiency, ensure adequate reagent concentrations. |
| 10.0 | 95 | Potential for decreased efficiency due to viscosity or inhibitors. |
Table 4: Comparison of CuAAC and SPAAC for Labeling in Cell Lysates
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper (I) | None |
| Reaction Speed | Fast (typically 30-60 min) | Generally slower, dependent on cyclooctyne |
| Efficiency in Lysates | High | Can be lower, potential for side reactions |
| Biocompatibility | Potentially cytotoxic (in live cells) | Highly biocompatible |
| Side Reactions | Minimal with appropriate ligands | Can react with thiols in some cases |
| Recommendation | Recommended for cell lysates | Preferred for live cell imaging |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC
This protocol describes the labeling of proteins containing alkyne modifications in a cell lysate with Azido-PEG3-FLAG using a copper-catalyzed click reaction.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL total protein)
-
Azido-PEG3-FLAG
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
Stock Solutions:
-
Azido-PEG3-FLAG (10 mM): Dissolve the appropriate amount in DMSO. Store at -20°C.
-
THPTA (100 mM): Dissolve in water. Store at -20°C.
-
CuSO₄ (50 mM): Dissolve in water. Store at room temperature.
-
Sodium Ascorbate (500 mM): Dissolve in water immediately before use. This solution is prone to oxidation.
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of cell lysate (containing 50-250 µg of total protein).
-
Add PBS to a final volume of 85 µL.
-
Add 1 µL of 10 mM Azido-PEG3-FLAG stock solution (final concentration: 100 µM). Vortex briefly.
-
Prepare the catalyst premix: In a separate tube, mix 2 µL of 100 mM THPTA and 2 µL of 50 mM CuSO₄. Let it stand for 2 minutes.
-
Add 4 µL of the THPTA/CuSO₄ premix to the lysate mixture (final concentrations: 2 mM THPTA, 1 mM CuSO₄). Vortex briefly.
-
To initiate the click reaction, add 10 µL of freshly prepared 500 mM sodium ascorbate (final concentration: 50 mM). Vortex gently.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
The FLAG-labeled proteins in the lysate are now ready for downstream analysis (e.g., Western blot, immunoprecipitation).
Protocol 2: Downstream Analysis by Western Blot
Materials:
-
4X Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-FLAG primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Add 33 µL of 4X Laemmli sample buffer to the 100 µL click reaction mixture.
-
Heat the samples at 95°C for 5-10 minutes.
-
Load 10-20 µL of the sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-FLAG primary antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Mandatory Visualizations
Caption: Experimental workflow for labeling and detection.
Caption: CuAAC reaction for protein labeling.
References
- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 2. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-PEG3-FLAG, Azide-containing FLAG Reagents - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Purification of Recombinant Proteins with Azido-PEG3-DYKDDDDK
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of recombinant proteins is a critical step in research, diagnostics, and therapeutic development. The use of affinity tags has streamlined this process, offering high selectivity and yield. The Azido-PEG3-DYKDDDDK tag is a versatile tool that combines the power of bioorthogonal click chemistry with the specificity of immunoaffinity chromatography.[1][2] This bifunctional tag features an azide group for covalent attachment to alkyne-modified proteins and the well-characterized DYKDDDDK (FLAG®) epitope for high-affinity binding to anti-DYKDDDDK antibodies.[1][3]
This application note provides a detailed protocol for the purification of recombinant proteins using the this compound tag. The workflow involves two main stages: the covalent attachment of the tag to an alkyne-containing protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by the purification of the tagged protein using anti-DYKDDDDK affinity resin.
Principle of the Method
The purification strategy is a two-step process that ensures high specificity and purity of the target protein.
-
Click Chemistry Ligation: A recombinant protein is first expressed with a bioorthogonal alkyne handle (e.g., through the incorporation of an unnatural amino acid). The this compound tag is then covalently attached to the alkyne-modified protein through a highly efficient and specific CuAAC click reaction.[1] This reaction forms a stable triazole linkage.
-
Immunoaffinity Purification: The resulting DYKDDDDK-tagged protein is then captured using an affinity resin to which a monoclonal anti-DYKDDDDK antibody is covalently bound. After washing away unbound proteins and contaminants, the purified target protein is eluted from the resin. Elution can be achieved either by competitive displacement with a free DYKDDDDK peptide or by altering the pH to disrupt the antibody-epitope interaction.
Workflow Overview
Caption: Overall workflow for protein purification.
Quantitative Data
The following table summarizes typical performance characteristics for anti-DYKDDDDK affinity resins. The actual yield and purity will depend on the specific protein, expression level, and the efficiency of the preceding click chemistry reaction.
| Parameter | Value | Source |
| Binding Capacity | ~1 mg DYKDDDDK-tagged protein per mL of settled resin | |
| Purity | >90% (as estimated by SDS-PAGE) | |
| Resin Reusability | 4-10 times with proper regeneration |
Experimental Protocols
This section provides a detailed, step-by-step protocol. It is assumed that the starting material is a cell lysate containing a recombinant protein with an incorporated alkyne group.
Materials and Reagents
-
Alkyne-modified protein lysate
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Anti-DYKDDDDK G1 Affinity Resin
-
Binding/Wash Buffer (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Competitive Elution Buffer: 1.5 mg/mL 3x DYKDDDDK peptide in TBS
-
Acidic Elution Buffer: 0.1 M Glycine-HCl, pH 2.8
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Protease Inhibitor Cocktail
-
Dimethyl sulfoxide (DMSO)
Protocol 1: Click Chemistry Ligation of this compound
This protocol is for a standard 1 mL ligation reaction. It should be optimized for each specific protein.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
TCEP: 50 mM in deionized water (prepare fresh).
-
TBTA: 10 mM in DMSO.
-
-
Prepare Protein Lysate:
-
Clarify the cell lysate containing the alkyne-modified protein by centrifuging at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. Add protease inhibitors to prevent degradation.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein Lysate: 1 mL (containing the alkyne-protein)
-
This compound stock: 10 µL (final concentration: 100 µM)
-
TBTA stock: 10 µL (final concentration: 100 µM)
-
CuSO₄ stock: 2 µL (final concentration: 100 µM)
-
TCEP stock: 10 µL (final concentration: 500 µM)
-
-
Note: The TCEP is added last to reduce the Cu(II) to the catalytic Cu(I) in situ.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature on a rotator.
-
-
Reaction Quench (Optional):
-
The reaction can be stopped by adding 20 µL of 0.5 M EDTA to chelate the copper catalyst.
-
Caption: CuAAC Click Chemistry Reaction.
Protocol 2: Immunoaffinity Purification of DYKDDDDK-Tagged Protein
This protocol is designed for a 1 mL column purification.
-
Resin Preparation:
-
Thoroughly resuspend the anti-DYKDDDDK affinity resin. Using a wide-bore pipette tip, transfer 2 mL of the 50% slurry (1 mL of settled resin) into a chromatography column.
-
Allow the storage buffer to drain by gravity.
-
Equilibrate the resin by washing with 5 bed volumes (5 mL) of Binding/Wash Buffer (TBS).
-
-
Binding:
-
Apply the 1 mL of lysate from the click chemistry reaction to the equilibrated resin.
-
Seal the column and incubate on a rotator for 1-2 hours at 4°C to allow the tagged protein to bind to the resin.
-
-
Washing:
-
Place the column over a collection tube and allow the unbound lysate to flow through.
-
Wash the resin with 10 bed volumes (10 mL) of Binding/Wash Buffer to remove non-specifically bound proteins. Repeat this wash step at least three times.
-
-
Elution:
-
Choose one of the following elution methods.
A) Competitive Elution (Gentle Method)
-
Add 2 bed volumes (2 mL) of Competitive Elution Buffer (1.5 mg/mL 3x DYKDDDDK peptide in TBS) to the resin.
-
Seal the column and incubate for 10-20 minutes at room temperature with gentle mixing.
-
Place the column over a clean collection tube and collect the eluate.
-
Repeat the elution step once more for maximum recovery and collect in a separate tube.
B) Acidic Elution (Harsher Method)
-
Prepare collection tubes by adding 150 µL of Neutralization Buffer for every 1 mL of eluate to be collected.
-
Add 2 bed volumes (2 mL) of Acidic Elution Buffer (0.1 M Glycine-HCl, pH 2.8) to the resin.
-
Immediately collect the eluate in the prepared collection tube.
-
Repeat the elution step for a total of 3-5 fractions.
-
-
Analysis and Storage:
-
Analyze the eluted fractions for protein content and purity using SDS-PAGE and Western blotting.
-
Pool the fractions containing the purified protein.
-
For long-term storage, dialyze the protein into a suitable buffer and store at -80°C.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Azido-PEG3-FLAG Pull-Down
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in Azido-PEG3-FLAG pull-down experiments.
Frequently Asked Questions (FAQs)
Section 1: Issues Related to the Click Chemistry Reaction
1. Why is the efficiency of my click chemistry reaction low?
Several factors can contribute to an inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:
-
Oxidation of Copper Catalyst: The active catalyst for the click reaction is Cu(I). If not properly protected, it can be oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Suboptimal Reagent Concentrations: The molar ratios of your alkyne-labeled protein, Azido-PEG3-FLAG, copper, and a stabilizing ligand are crucial for an efficient reaction.
-
Presence of Interfering Substances: Components in your reaction buffer, such as chelators (e.g., EDTA in some buffers) or thiols (e.g., from DTT), can interfere with the copper catalyst.
-
Degraded Reagents: Sodium ascorbate, used to reduce Cu(II) to Cu(I), is prone to oxidation and should be prepared fresh. Similarly, ensure your Azido-PEG3-FLAG reagent has been stored correctly.
2. How can I improve the efficiency of my click reaction?
To enhance the efficiency of your click reaction:
-
Use a Copper-Stabilizing Ligand: Ligands like THPTA or BTTAA protect the Cu(I) from oxidation and can improve reaction efficiency. A 5:1 ligand to copper ratio is often recommended.
-
Optimize Reagent Concentrations: Start with a molar excess of the Azido-PEG3-FLAG reagent relative to your alkyne-labeled protein.
-
Degas Your Solutions: To minimize oxidation of the copper catalyst, degas your reaction buffer before adding the reagents.
-
Prepare Fresh Sodium Ascorbate: Always use a freshly prepared solution of sodium ascorbate.
-
Buffer Exchange: If your protein sample contains interfering substances like DTT, perform a buffer exchange before starting the click reaction.
Section 2: Issues Related to FLAG Immunoprecipitation
3. I have confirmed a successful click reaction, but my FLAG pull-down yield is still low. What could be the problem?
Low yield after a successful click reaction can be due to several reasons:
-
Residual Click Chemistry Reagents: Copper ions and some ligands used in the click reaction can interfere with the binding of the anti-FLAG antibody to the FLAG epitope. It is critical to remove these reagents after the click reaction.
-
Inaccessible FLAG Tag: The Azido-PEG3-FLAG tag, now attached to your protein, might be sterically hindered or buried within the protein's structure, making it inaccessible to the anti-FLAG antibody.
-
Inefficient Binding to Beads: The amount of anti-FLAG antibody or beads may be insufficient for the amount of FLAG-tagged protein in your sample.
-
Harsh Lysis or Wash Buffers: The buffers used during immunoprecipitation might be too stringent, causing the dissociation of the antibody-protein complex.
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of your target protein.[1]
4. How can I improve the yield of my FLAG immunoprecipitation?
To improve your pull-down yield:
-
Thoroughly Remove Click Chemistry Reagents: After the click reaction, purify your sample to remove copper and other reagents. Methods include dialysis, spin desalting columns, or precipitation.[2][3]
-
Optimize Binding Conditions: Ensure you are using an adequate amount of anti-FLAG antibody and beads for your sample. The incubation time for binding can also be optimized (e.g., overnight at 4°C).
-
Adjust Buffer Composition: Consider using a milder lysis buffer with non-ionic detergents. You can also decrease the stringency of your wash buffers by reducing salt or detergent concentrations.
-
Perform a Pre-clearing Step: To reduce non-specific binding, incubate your lysate with beads that do not have the antibody attached before performing the immunoprecipitation.[4]
Section 3: General Troubleshooting
5. I am seeing high background in my final eluate. How can I reduce it?
High background can be caused by non-specific binding of proteins to the beads or the antibody. To reduce background:
-
Pre-clear the Lysate: This is a highly effective method to remove proteins that non-specifically bind to the beads.[4]
-
Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffer. Adding a non-ionic detergent like Tween-20 to your wash buffer can also help.
-
Block the Beads: Before adding your lysate, block the beads with a solution of BSA.
-
Use a Negative Control: Perform a parallel pull-down with beads that are not conjugated to the anti-FLAG antibody to identify non-specific binders.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Your Alkyne-Labeled Protein: Ensure your protein of interest with an alkyne handle is in a compatible buffer (e.g., PBS), free of interfering substances like DTT.
-
Prepare Reagent Stocks:
-
Azido-PEG3-FLAG: Prepare a stock solution in water or DMSO. A final concentration of 100 µM has been used as a starting point in some applications.
-
Copper (II) Sulfate (CuSO₄): Prepare a stock solution in water.
-
Copper-Stabilizing Ligand (e.g., THPTA): Prepare a stock solution in water.
-
Sodium Ascorbate: Prepare a fresh stock solution in water immediately before use.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein
-
Azido-PEG3-FLAG
-
Copper-stabilizing ligand
-
CuSO₄
-
Freshly prepared sodium ascorbate
-
-
Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Remove Excess Reagents: This step is critical. Remove the copper catalyst and excess labeling reagents using one of the following methods:
-
Spin Desalting Column: An efficient method for quick buffer exchange.
-
Dialysis: Dialyze the sample against a buffer containing a chelating agent like EDTA to remove copper, followed by dialysis against your immunoprecipitation buffer.
-
TCA/Acetone Precipitation: Precipitate the protein to remove soluble reagents.
-
Protocol 2: FLAG Immunoprecipitation
-
Prepare Cell Lysate: Lyse cells containing the now FLAG-tagged protein in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Prepare Anti-FLAG Beads:
-
Resuspend the anti-FLAG magnetic or agarose beads.
-
Wash the required volume of beads with a wash buffer (e.g., TBS).
-
-
Binding:
-
Add the purified, FLAG-tagged protein sample to the washed anti-FLAG beads.
-
Incubate with gentle rotation for 2-4 hours at 4°C or overnight.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads 3-5 times with a cold wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins using one of the following methods:
-
Competitive Elution: Incubate the beads with a solution of 3x FLAG peptide. This is a gentle elution method that keeps the protein in its native state.
-
Acidic Elution: Use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction. Neutralize the eluate immediately with a high pH buffer.
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins for analysis by western blot.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Starting Concentration | Notes |
| Alkyne-labeled Protein | 1-50 µM | Optimal concentration is protein-dependent. |
| Azido-PEG3-FLAG | 2-10 fold molar excess over protein | A starting concentration of 100 µM has been cited for similar applications. |
| CuSO₄ | 50 µM - 2 mM | A final concentration of 2 mM is a common starting point. |
| Copper-Stabilizing Ligand | 5-fold molar excess over CuSO₄ | A 1:5 ratio of CuSO₄ to ligand is recommended. |
| Sodium Ascorbate | 5 mM | Should be prepared fresh. |
Table 2: Recommended Quantities for FLAG Immunoprecipitation
| Reagent/Component | Recommended Amount | Notes |
| Total Protein Lysate | 500 µg - 1 mg | The amount depends on the expression level of the target protein. |
| Anti-FLAG Antibody | 1 µg per 500 µg of lysate | This can be optimized based on antibody affinity and protein abundance. |
| Beads (e.g., Dynabeads) | 30 µL per IP reaction | The bead volume should be proportional to the antibody amount. |
| 3x FLAG Peptide for Elution | 100-150 µg/mL | A gentle elution method. |
Visualizations
Caption: Experimental workflow for Azido-PEG3-FLAG pull-down.
Caption: Troubleshooting decision tree for low yield.
References
FLAG-Tag Purification Technical Support Center: Troubleshooting Non-Specific Binding
Welcome to the technical support center for FLAG-tag purification. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize non-specific binding in their FLAG-tag immunoprecipitation (IP) and purification experiments. High background from non-specific binding is a common issue that can compromise the purity of the target protein and the reliability of downstream applications.[1][2][3][4] This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and optimized buffer conditions to ensure high-purity protein preparations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common sources of non-specific binding in FLAG-tag purification?
Non-specific binding can arise from several factors during the purification process. The primary sources include:
-
Interactions with the affinity resin: Proteins other than your FLAG-tagged protein of interest can bind directly to the agarose or magnetic beads.[1]
-
Binding to the anti-FLAG antibody: Some proteins may exhibit non-specific affinity for the anti-FLAG antibody itself.
-
Hydrophobic and electrostatic interactions: Abundant cellular proteins can interact non-specifically with the antibody-bead complex through hydrophobic or electrostatic forces.
-
Insufficient washing: Inadequate washing steps can leave behind contaminants that are weakly associated with the resin or antibody.
-
Protein aggregation: The target protein or other cellular proteins may aggregate and trap non-specific interactors.
Q2: How can I optimize my lysis buffer to reduce non-specific binding?
The composition of your lysis buffer is critical for minimizing non-specific interactions from the start. A well-formulated lysis buffer should efficiently solubilize your target protein while preserving its native conformation and minimizing the co-purification of contaminants.
-
Detergent Choice: Use non-ionic detergents like Triton X-100 or NP-40 at concentrations between 0.1% and 1% to lyse cells gently and maintain protein complex integrity. For proteins that are difficult to release, such as nuclear proteins, a more stringent RIPA buffer may be necessary; however, be aware that its denaturing components can disrupt protein-protein interactions.
-
Salt Concentration: Including NaCl at a physiological concentration (typically 150 mM) helps to reduce non-specific electrostatic interactions. This concentration can be optimized (e.g., increased up to 500 mM) during wash steps for greater stringency.
-
Protease and Phosphatase Inhibitors: Always add protease and phosphatase inhibitor cocktails to your lysis buffer to prevent protein degradation and alterations in phosphorylation state, which can lead to artifactual interactions.
Q3: My eluted protein is not pure. How can I improve the washing steps?
Optimizing your wash protocol is one of the most effective ways to remove non-specifically bound proteins.
-
Increase Wash Stringency: Gradually increase the salt (NaCl) concentration in your wash buffer (e.g., from 150 mM up to 500 mM) to disrupt electrostatic interactions. You can also include a low concentration of the non-ionic detergent used in your lysis buffer (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the wash buffer.
-
Increase the Number and Duration of Washes: Performing more wash cycles (e.g., 4-6 times) and increasing the incubation time for each wash (3-5 minutes) can significantly reduce background.
-
Pre-clearing the Lysate: Before adding the anti-FLAG affinity resin, incubate your cell lysate with beads alone (e.g., plain agarose or magnetic beads) or with an irrelevant antibody of the same isotype to capture proteins that non-specifically bind to the beads or immunoglobulin.
Q4: Should I use blocking agents? If so, which ones and how?
Yes, blocking agents can be very effective in reducing non-specific binding to the affinity resin.
-
Common Blocking Agents: Bovine Serum Albumin (BSA) is a frequently used blocking agent. You can pre-block the beads with a solution of BSA before adding your cell lysate.
-
Considerations for BSA: Be aware that some commercial BSA preparations can contain contaminating bovine IgG, which may be recognized by secondary antibodies if you are performing a subsequent western blot analysis. In such cases, using a high-purity, IgG-free BSA or an alternative blocking agent like fish gel may be preferable. Normal serum from the same species as your labeled secondary antibody can also be used as a blocking agent.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative parameters for optimizing your FLAG-tag purification protocol.
Table 1: Lysis Buffer Components
| Component | Recommended Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Reduces electrostatic interactions |
| EDTA | 1 mM | Chelates divalent cations |
| Non-ionic Detergent | 0.1 - 1% (e.g., Triton X-100, NP-40) | Cell lysis, solubilizes proteins |
| Protease Inhibitors | As per manufacturer's recommendation | Prevents protein degradation |
| Phosphatase Inhibitors | As per manufacturer's recommendation | Prevents dephosphorylation |
Data compiled from multiple sources.
Table 2: Wash Buffer Modifications for Increased Stringency
| Modification | Concentration Range | Purpose |
| Increased NaCl | 250 - 500 mM | Disrupts stronger electrostatic interactions |
| Non-ionic Detergent | 0.01 - 0.1% (e.g., Tween-20, Triton X-100) | Reduces hydrophobic interactions |
Data compiled from multiple sources.
Table 3: Elution Methods
| Elution Method | Reagent and Concentration | Conditions | Notes |
| Competitive Elution | 100-200 ng/µL 3X FLAG® peptide | Gentle shaking for 30 min at 4°C | Preserves protein activity and interactions |
| Acidic Elution | 0.1 M Glycine-HCl, pH 3.0-3.5 | Room temperature, < 20 minutes | Harsher method, may denature protein |
| Arginine Elution | 0.5-1 M Arginine, pH 3.5-4.4 | Room temperature for 5 min | An alternative gentle elution method |
| SDS-PAGE Sample Buffer | 2X SDS-PAGE sample buffer | Room temperature | Denaturing elution, suitable for direct gel analysis |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding
-
Prepare your cell lysate according to your standard protocol, ensuring the addition of protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 10-15 minutes at 4°C.
-
To a fresh tube, add an appropriate amount of unconjugated agarose or magnetic beads (the same type as your anti-FLAG affinity resin).
-
Add the clarified cell lysate to the beads and incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Proceed with your standard FLAG-tag immunoprecipitation protocol using the pre-cleared lysate.
Protocol 2: Optimizing Wash Steps for High Purity
-
After binding your FLAG-tagged protein to the anti-FLAG affinity resin, pellet the resin by centrifugation.
-
Remove the supernatant (unbound fraction).
-
Add 1 mL of your standard wash buffer (e.g., TBS with 150 mM NaCl and 0.05% Tween-20).
-
Resuspend the resin and incubate with gentle rotation for 5 minutes at 4°C.
-
Pellet the resin and discard the supernatant.
-
Repeat steps 3-5 for a total of 2-3 washes with the standard wash buffer.
-
For a more stringent wash, prepare a high-salt wash buffer (e.g., TBS with 300-500 mM NaCl and 0.05% Tween-20).
-
Perform 2-3 additional washes with the high-salt wash buffer, following steps 3-5.
-
After the final wash, proceed to the elution step.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Non-Specific Binding
This diagram outlines a logical approach to troubleshooting high background in FLAG-tag purification experiments.
Caption: A step-by-step guide to resolving non-specific binding issues.
Diagram 2: FLAG-Tag Immunoprecipitation Workflow
This diagram illustrates the key stages of a typical FLAG-tag immunoprecipitation experiment.
Caption: Standard experimental workflow for FLAG-tag immunoprecipitation.
References
- 1. How to Prevent Non‑specific Binding in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. The Hidden Benefits of FLAG-tag in Protein Purification [synapse.patsnap.com]
- 3. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
Technical Support Center: Azido-PEG3-FLAG Ligation
Welcome to the technical support center for Azido-PEG3-FLAG ligation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may be encountered during your experiments. The ligation of Azido-PEG3-FLAG to an alkyne-modified molecule primarily relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]
Category 1: Low or No Ligation Efficiency
Q1: My click reaction is giving me a very low yield or no product at all. What are the common causes and how can I fix this?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
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Catalyst Inactivity: The active catalyst for the reaction is Cu(I).[3] This species is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction buffer.[4]
-
Solution: Ensure your reaction is protected from oxygen. Degassing buffers and using sealed reaction vessels can help minimize oxygen exposure. The use of a reducing agent, most commonly sodium ascorbate, is crucial to regenerate Cu(I) from any oxidized copper species. Always prepare sodium ascorbate solutions fresh before each experiment, as they can degrade over time.
-
-
Suboptimal Reagent Concentrations: Incorrect concentrations of reactants, copper, ligand, or reducing agent can halt the reaction.
-
Solution: Titrate the concentration of your Azido-PEG3-FLAG and alkyne-molecule. While a 1:1 stoichiometry is theoretical, using a slight excess of one reagent (often the smaller, more accessible one) can drive the reaction. Copper concentrations should generally be between 50 and 100 µM for bioconjugation.
-
-
Ligand Issues: The ligand plays a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.
-
Solution: Ensure you are using an appropriate ligand, such as THPTA (water-soluble) or TBTA, especially for reactions in aqueous buffers. The ligand-to-copper ratio is also important; a common recommendation is a 5:1 ratio of ligand to copper to protect biomolecules from reactive oxygen species.
-
-
Reactant Accessibility (Steric Hindrance): For large molecules like proteins, the alkyne functional group may be buried within the molecule's structure, making it inaccessible for reaction.
-
Solution: Consider performing the reaction in denaturing or solvating conditions. Adding a co-solvent like DMSO can help expose the reactive sites. Introducing a longer PEG linker on your alkyne-modified molecule can also alleviate steric hindrance.
-
-
Copper Sequestration: Components in your reaction mixture, such as free thiols (from cysteine), EDTA, or other functional groups on your biomolecule, can chelate the copper catalyst, rendering it inactive.
-
Solution: If your buffer contains chelators, perform a buffer exchange prior to the reaction. If copper sequestration by the biomolecule is suspected, you may need to increase the copper concentration.
-
-
Reagent Quality and Stability: The Azido-PEG3-FLAG reagent itself can degrade if not stored properly. Azide compounds should be stored correctly to maintain their reactivity.
-
Solution: Store the lyophilized Azido-PEG3-FLAG reagent at or below -20°C in a light-protected, airtight container. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in a suitable solvent like DMSO or water and use them immediately or aliquot and store at -20°C for short periods (up to one month is often recommended). Avoid repeated freeze-thaw cycles.
-
Category 2: High Background & Non-Specific Binding
Q2: After my ligation and downstream analysis (e.g., Western Blot or IP), I'm seeing high background or non-specific bands. What's happening?
A2: This issue can arise from the click reaction itself or the subsequent protein analysis steps.
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Click Reaction Side Products:
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Cause: In bioconjugation reactions, reactive oxygen species (ROS) can be generated by the Cu(I)/Cu(II) redox cycle, leading to oxidative damage of proteins. Additionally, byproducts of ascorbate oxidation can react with protein residues.
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Solution: Ensure thorough degassing of your solutions and use a stabilizing ligand like THPTA. Adding aminoguanidine to the reaction can help intercept deleterious ascorbate byproducts.
-
-
Immunoprecipitation (IP) Issues:
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Cause: Non-specific binding of proteins to the antibody, the beads (e.g., Protein A/G agarose), or the FLAG tag itself.
-
Solution:
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Pre-clearing: Before adding the anti-FLAG antibody, incubate your cell lysate with beads alone to remove proteins that non-specifically bind to the support matrix.
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Blocking: Ensure beads are properly blocked (e.g., with BSA) before use.
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Washing: Increase the number and stringency of your wash steps after immunoprecipitation. You can increase the salt concentration (e.g., up to 0.5 M NaCl) or add a mild non-ionic detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100) to the wash buffer.
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Antibody Amount: Reduce the amount of antibody used to minimize non-specific interactions.
-
-
-
Western Blot Issues:
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Cause: Insufficient blocking, improper antibody concentrations, or inadequate washing can all lead to high background.
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Solution: Optimize your Western blot protocol. Ensure the blocking step is sufficient (e.g., 1 hour at room temperature with 5% milk or BSA). Titrate your primary and secondary antibodies to find the optimal concentration. Increase the duration and number of washes.
-
Category 3: Issues with FLAG Tag Detection
Q3: I have evidence the ligation worked, but I can't detect the FLAG-tagged protein with an anti-FLAG antibody. Why?
A3: This is a common problem in protein detection and can have several causes:
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Antibody Issues: The anti-FLAG antibody may have lost activity due to improper storage or expiration.
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Solution: Always validate your anti-FLAG antibody using a known positive control protein with a FLAG epitope.
-
-
Epitope Masking: The spatial positioning of the FLAG tag within the final conjugated protein may hinder antibody recognition. The tag could be sterically blocked or buried within the protein's structure.
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Solution: While you cannot change the ligation site post-experiment, for future experiments, consider designing your alkyne-modified protein with the tag at a more accessible location (N- or C-terminus) or with a longer linker. For analysis, try detecting the protein under denaturing conditions (as in a standard Western Blot), which should expose the tag. If the issue persists even in Westerns, partial renaturation on the membrane could be burying the epitope.
-
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Suboptimal Western Blot Conditions: Inappropriate Western blot conditions can reduce FLAG tag detectability.
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Solution: Optimize variables such as blocking reagents, washing procedures, and antibody incubation times and temperatures to improve detection sensitivity.
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Quantitative Data & Reaction Conditions
Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Concentration Range | Key Considerations |
| Alkyne-Biomolecule | 10 - 100 µM | Lower end for sensitive proteins. Higher concentrations can increase reaction rates. |
| Azido-PEG3-FLAG | 1.2 - 5 molar equivalents | A slight excess relative to the limiting reagent can drive the reaction to completion. |
| CuSO₄ | 50 - 250 µM | Higher concentrations can damage proteins. Use the lowest effective concentration. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Maintain a 2:1 to 5:1 molar ratio of Ligand:Cu to stabilize the catalyst and prevent protein damage. |
| Reducing Agent (NaAsc) | 1 - 5 mM | Use a freshly prepared solution. Should be in excess of copper to maintain the Cu(I) state. |
| Co-solvent (DMSO) | 5 - 20% (v/v) | Can improve solubility of reagents and expose buried alkyne groups. Keep below 20% to avoid protein denaturation. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Ligation of Azido-PEG3-FLAG to an Alkyne-Protein
This protocol is a starting point and should be optimized for your specific protein and application.
Reagent Preparation:
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Alkyne-Protein: Prepare your alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers containing chelators or primary amines (like Tris).
-
Azido-PEG3-FLAG: Prepare a 10 mM stock solution in sterile, nuclease-free water or DMSO.
-
Copper (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (THPTA): Prepare a 50 or 100 mM stock solution in water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution fresh in water immediately before use.
Ligation Procedure:
-
In a microcentrifuge tube, add the alkyne-protein to the desired final concentration (e.g., 50 µM in 100 µL final reaction volume).
-
Add the Azido-PEG3-FLAG stock solution to the desired final concentration (e.g., 250 µM, a 5-fold molar excess).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA ligand solutions. A common approach is to mix them to achieve a final 5:1 ligand-to-copper molar ratio. Let this mixture sit for 1-2 minutes.
-
Add the catalyst premix to the reaction tube containing the protein and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Gently mix the reaction and cap the tube to minimize oxygen exposure.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging if a fluorescent alkyne was used as a control, or Western Blot).
-
Purification: Remove excess reagents and catalyst using a spin desalting column, dialysis, or other appropriate chromatography method. The FLAG-tagged protein is now ready for downstream applications.
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Experimental workflow for Azido-PEG3-FLAG ligation via CuAAC.
Caption: Troubleshooting decision tree for low ligation efficiency.
Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG3-DYKDDDDK Conjugate Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Azido-PEG3-DYKDDDDK conjugates. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a chemical reagent used to attach a FLAG-tag (DYKDDDDK) to molecules for detection, purification, or imaging.[1][2][3] The polyethylene glycol (PEG) linker is included to enhance the solubility of the conjugate.[4][5] However, like many peptides, the overall properties of the molecule it is conjugated to can significantly influence its solubility in aqueous solutions.
Q2: What are the primary factors influencing the solubility of my this compound conjugate?
A2: Several factors can affect the solubility of your conjugate:
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Amino Acid Composition of the Conjugated Molecule: A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) in the molecule to which the tag is attached can decrease overall solubility in aqueous buffers.
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Net Charge and pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH of the solution away from the pI can improve solubility.
-
Concentration: Higher concentrations of the conjugate are more likely to lead to aggregation and precipitation.
-
Temperature: Temperature can influence solubility, but its effect is peptide-specific and should be handled with care to avoid degradation.
Q3: I've dissolved my this compound conjugate, but it precipitates upon adding it to my aqueous buffer. What should I do?
A3: This often indicates that the solubility limit in the final buffer has been exceeded. A common strategy is to dissolve the conjugate in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) first and then slowly add this stock solution to your aqueous buffer while stirring. This helps to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Guide
Issue 1: The lyophilized this compound conjugate powder will not dissolve in my aqueous buffer.
This is a common issue, particularly if the molecule conjugated to the tag is hydrophobic. Follow this systematic approach to troubleshoot:
Troubleshooting Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azide-PEG3-FLAG, Azide-containing FLAG Reagents - Jena Bioscience [jenabioscience.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
best practices for Azido-PEG3-FLAG storage and handling
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of Azido-PEG3-FLAG. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Azido-PEG3-FLAG?
A1: Azido-PEG3-FLAG should be stored at -20°C for long-term stability.[1] Short-term exposure to ambient temperatures, for up to one week, is possible without significant degradation.[1]
Q2: What is the shelf life of Azido-PEG3-FLAG?
A2: When stored correctly at -20°C, Azido-PEG3-FLAG has a shelf life of 12 months from the date of delivery.[1]
Q3: How should I reconstitute Azido-PEG3-FLAG?
A3: Azido-PEG3-FLAG is soluble in water and PBS up to a tested concentration of 30 mM.[1] For applications requiring an organic solvent, anhydrous DMSO or DMF can be used. It is crucial to use anhydrous solvents to prevent hydrolysis of reactive moieties if present in a similar compound with an NHS ester.
Q4: What are the primary applications of Azido-PEG3-FLAG?
A4: Azido-PEG3-FLAG is a reagent used for "click chemistry."[2] It enables the attachment of a FLAG-tag (DYKDDDDK peptide) to molecules containing a terminal alkyne or a cyclooctyne group (like DBCO). This is achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The attached FLAG-tag can then be used for purification or detection using anti-FLAG antibodies. The integrated PEG linker enhances the solubility of the molecule and improves the efficiency of FLAG-tag detection.
Q5: What safety precautions should I take when handling Azido-PEG3-FLAG?
A5: Azido compounds are potentially explosive and should be handled with caution. They can be sensitive to heat, light, shock, and pressure. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. It is recommended to handle azides in a well-ventilated fume hood. Avoid contact with acids, as this can form the highly toxic and explosive hydrazoic acid. Do not use metal spatulas to handle azides, as this can lead to the formation of shock-sensitive metal azides. Avoid using halogenated solvents like dichloromethane and chloroform.
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | |
| Short-term Exposure | Ambient temperature (up to 1 week cumulative) | |
| Shelf Life | 12 months after delivery | |
| Form | Solid, white to off-white | |
| Solubility | Water, PBS (up to 30 mM tested) |
Experimental Protocol: General Protein Labeling using Click Chemistry
This protocol provides a general workflow for labeling an alkyne-modified protein with Azido-PEG3-FLAG via a CuAAC reaction.
Materials:
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Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
Azido-PEG3-FLAG
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
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Reducing agent (e.g., Sodium Ascorbate)
-
Desalting column
Procedure:
-
Reagent Preparation:
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Prepare a 10 mM stock solution of Azido-PEG3-FLAG in water or PBS.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
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Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your alkyne-modified protein with a 5 to 10-fold molar excess of Azido-PEG3-FLAG.
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In a separate tube, premix the CuSO₄ and THPTA ligand. A common ratio is 1 part CuSO₄ to 5 parts ligand. Let this mixture stand for a few minutes.
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Add the CuSO₄/ligand mixture to the protein/azide mixture. The final concentration of CuSO₄ should be around 1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired buffer (e.g., PBS).
-
-
Confirmation of Labeling:
-
The successful conjugation can be confirmed by various methods, including Western blotting with an anti-FLAG antibody, mass spectrometry to detect the mass shift, or other analytical techniques as appropriate.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no FLAG signal in Western Blot | Inefficient click reaction: The conjugation of Azido-PEG3-FLAG to your molecule of interest may have been unsuccessful. | - Verify the presence and reactivity of the alkyne group on your target molecule.- Optimize the click chemistry reaction conditions (reagent concentrations, reaction time, temperature).- For CuAAC, ensure the use of a freshly prepared reducing agent and a copper-stabilizing ligand. |
| Degradation of Azido-PEG3-FLAG: The reagent may have degraded due to improper storage or handling. | - Ensure the reagent has been stored at -20°C and protected from light.- Avoid multiple freeze-thaw cycles of the stock solution. | |
| Issues with antibody detection: The anti-FLAG antibody may not be binding efficiently. | - Use a fresh dilution of a validated anti-FLAG antibody.- Optimize the Western blot protocol (blocking, antibody concentration, incubation times). | |
| Poor conjugation efficiency | Presence of interfering substances: Components in your reaction buffer may be inhibiting the click reaction. | - Avoid using buffers containing high concentrations of chelating agents (like EDTA) if using CuAAC, as they can sequester the copper catalyst.- Be aware that the presence of other azide-containing compounds (like sodium azide as a preservative) can compete in the reaction and reduce efficiency. |
| Steric hindrance: The alkyne group on your target molecule may be in a sterically hindered position, making it less accessible to the Azido-PEG3-FLAG. | - Increase the reaction time or temperature.- Consider using a longer PEG linker on either the azide or alkyne moiety to reduce steric hindrance. | |
| Protein precipitation during labeling | High concentration of organic solvent: If Azido-PEG3-FLAG is dissolved in an organic solvent like DMSO, adding a large volume to your aqueous protein solution can cause precipitation. | - Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. |
Visualizing Experimental Workflows
Caption: A general experimental workflow for labeling a protein with Azido-PEG3-FLAG.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
Technical Support Center: A Troubleshooting Guide for Azido-PEG3-DYKDDDDK Experiments
Welcome to the technical support center for Azido-PEG3-DYKDDDDK experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common issues encountered when using this compound for bioconjugation and protein immunoprecipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Azido-PEG3-FLAG, is a chemical biology reagent that combines three key functional components:
-
An azide group (N₃) for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1][2]
-
A polyethylene glycol (PEG3) linker which is a short, hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate.[3]
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A DYKDDDDK peptide sequence , which is the well-known FLAG® epitope tag. This tag is recognized with high specificity by anti-FLAG® antibodies, enabling downstream applications such as protein purification, immunoprecipitation, and Western blotting.[4]
Its primary applications include the attachment of a FLAG-tag to proteins, peptides, or other biomolecules for subsequent detection, isolation, and functional studies.
Q2: What is the role of the PEG3 linker in this compound?
The PEG3 linker serves two main purposes. First, its hydrophilic nature improves the water solubility of the this compound reagent and the resulting FLAG-tagged molecule.[3] Second, it acts as a spacer, which can help to minimize steric hindrance and improve the accessibility of the FLAG-tag for antibody binding in downstream applications like immunoprecipitation. While the optimal linker length can be application-dependent, a PEG linker is generally beneficial for maintaining the functionality of the tagged protein.
Q3: Can I use buffers containing Tris or reducing agents like DTT in my click chemistry reaction?
It is generally recommended to avoid Tris-based buffers as the amine groups can chelate the copper catalyst, thereby inhibiting the CuAAC reaction. Buffers such as PBS or HEPES are more suitable alternatives. Additionally, reducing agents like DTT can interfere with the reaction and should be removed from the protein sample by methods such as dialysis or buffer exchange prior to initiating the click chemistry reaction.
Troubleshooting Guide: Click Chemistry (CuAAC)
This section addresses common problems encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction when labeling a target protein with this compound.
Issue 1: Low or No Yield of the FLAG-tagged Product
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate. It is also beneficial to degas your reaction buffer to remove dissolved oxygen. |
| Poor Reagent Quality | Ensure that your this compound and alkyne-modified protein are not degraded. Store reagents as recommended by the manufacturer. |
| Sub-optimal Reagent Concentrations | The molar ratio of reactants is crucial. Typically, a 2- to 10-fold molar excess of the this compound reagent over the alkyne-labeled protein is recommended to drive the reaction to completion. |
| Interfering Buffer Components | As mentioned in the FAQs, avoid Tris-based buffers and ensure the removal of reducing agents like DTT from your protein sample before the reaction. |
Issue 2: Protein Precipitation During the Reaction
| Potential Cause | Recommended Solution |
| Addition of Organic Solvents | The addition of organic solvents, which may be used to dissolve the azide reagent, can cause protein precipitation. |
| High Reagent Concentrations | High concentrations of click chemistry reagents can sometimes lead to protein aggregation. |
Experimental Workflow: Click Chemistry Labeling
Below is a diagram illustrating the general workflow for labeling an alkyne-modified protein with this compound.
Troubleshooting Guide: FLAG-tag Immunoprecipitation (IP)
This section provides guidance on resolving common issues during the immunoprecipitation of your newly FLAG-tagged protein.
Issue 1: Low Yield of Immunoprecipitated Protein
| Potential Cause | Recommended Solution |
| Inefficient Binding to Antibody Beads | Ensure that the FLAG-tag is accessible and not buried within the protein's structure. The PEG3 linker is designed to help with this, but protein conformation can still be a factor. Also, optimize the incubation time of your lysate with the anti-FLAG beads; an incubation of 2-4 hours or even overnight at 4°C can improve binding. |
| Sub-optimal Lysis Buffer | Harsh lysis buffers containing high concentrations of detergents like SDS can disrupt the antibody-antigen interaction. Consider using a milder lysis buffer with non-ionic detergents like NP-40 or Triton X-100. |
| Inefficient Elution | Different elution methods have varying efficiencies. While harsh methods like boiling in SDS-PAGE sample buffer are very effective, they denature the protein. For native protein elution, competitive elution with 3X FLAG® peptide is a common and efficient method. You may need to optimize the concentration of the 3X FLAG® peptide or the incubation time for elution. |
Issue 2: High Background (Non-specific Binding)
| Potential Cause | Recommended Solution |
| Non-specific Binding to Beads | Proteins in the cell lysate can non-specifically adhere to the agarose or magnetic beads. To mitigate this, pre-clear the lysate by incubating it with beads alone before adding the anti-FLAG antibody. |
| Insufficient Washing | Inadequate washing of the beads after incubation with the lysate is a common cause of high background. Increase the number of wash steps (3-5 times) and use a wash buffer with appropriate stringency (e.g., containing a mild detergent). |
| Antibody Contamination in Eluate | When eluting with SDS-PAGE sample buffer, the heavy and light chains of the antibody will be co-eluted and appear on your gel. If this interferes with the detection of your protein of interest, consider using a milder elution method like competitive peptide elution. |
Experimental Workflow: FLAG-tag Immunoprecipitation
The following diagram outlines the key steps in a typical FLAG-tag immunoprecipitation experiment.
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
A water-soluble ligand such as THPTA
-
Sodium Ascorbate
-
Degassed buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of your alkyne-modified protein in a degassed buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
In a separate tube, prepare a catalyst premix by combining CuSO₄ and the ligand in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
In the reaction tube, add the alkyne-modified protein.
-
Add the this compound solution to the reaction tube to a final concentration that is in 2- to 10-fold molar excess over the protein.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the FLAG-tagged protein from the reaction mixture using a suitable method such as dialysis or size-exclusion chromatography to remove excess reagents and the catalyst.
Protocol 2: FLAG-tag Immunoprecipitation from Mammalian Cell Lysate
This protocol describes the immunoprecipitation of a FLAG-tagged protein from a mammalian cell lysate.
Materials:
-
Mammalian cells expressing the FLAG-tagged protein of interest
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40, supplemented with protease inhibitors)
-
Anti-FLAG® M2 Affinity Gel (or magnetic beads)
-
Wash Buffer (e.g., Lysis Buffer or TBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 3X FLAG® Peptide solution or 0.1 M Glycine-HCl, pH 3.5)
-
Neutralization Buffer (if using acidic elution, e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Cell Lysis:
-
Harvest approximately 1-10 million mammalian cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG affinity gel by washing it with Lysis Buffer.
-
Add the clarified cell lysate to the equilibrated affinity gel.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the affinity gel by centrifugation and discard the supernatant.
-
Wash the gel 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For competitive elution: Add Elution Buffer containing 3X FLAG® peptide to the washed gel and incubate at 4°C for 30 minutes with gentle shaking.
-
For acidic elution: Add 0.1 M Glycine-HCl, pH 3.5 to the washed gel and incubate for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Analyze the eluted protein by SDS-PAGE and Western blotting using an anti-FLAG antibody to confirm the successful immunoprecipitation.
-
Logical Relationship Diagram
The following diagram illustrates the decision-making process for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Optimizing Elution of FLAG-Tagged Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the elution of FLAG-tagged proteins from affinity resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for eluting FLAG-tagged proteins from anti-FLAG affinity resin?
There are three main methods for eluting FLAG-tagged proteins:
-
Competitive Elution with 3xFLAG Peptide: This is a gentle, native elution method that uses a high concentration of 3xFLAG® peptide to compete with the tagged protein for binding to the antibody on the resin.[1] This method is often preferred when the downstream application requires a functional, native protein.
-
Low pH Elution: This method uses an acidic buffer, typically 0.1 M glycine-HCl at a pH of 3.0-3.5, to disrupt the antibody-antigen interaction and release the tagged protein.[2] It is a rapid and efficient method, but the low pH can denature some proteins, so immediate neutralization of the eluate is crucial.
-
Denaturing Elution with SDS-PAGE Sample Buffer: This is a harsh elution method that uses a buffer containing sodium dodecyl sulfate (SDS) to denature and release the protein. This method is highly efficient but results in a denatured protein, making it suitable for applications like Western blotting but not for functional assays. The resin cannot be reused after this procedure.
Q2: My protein yield is low after elution with 3xFLAG peptide. What are the possible causes and solutions?
Low protein yield after competitive elution can be due to several factors:
-
Insufficient Peptide Concentration or Incubation Time: Ensure you are using the recommended concentration of 3xFLAG peptide and an adequate incubation time to allow for efficient competition. Increasing the peptide concentration or extending the incubation period may improve yield.
-
Inefficient Binding to the Resin: Verify that your protein is expressed and present in the lysate (input fraction). Optimize binding conditions by adjusting incubation time, temperature, and lysate concentration.
-
Protein Degradation: Add protease inhibitors to your lysis and wash buffers to prevent protein degradation.
-
Precipitation of the Eluted Protein: The eluted protein may be prone to precipitation. Try eluting into a buffer with a different pH or salt concentration, or add stabilizing agents.
Q3: I am observing high background (non-specific binding) in my eluted fractions. How can I reduce it?
High background can obscure results and interfere with downstream applications. Here are some strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: Incubate the cell lysate with plain agarose or magnetic beads (without the anti-FLAG antibody) before adding it to the anti-FLAG resin. This step removes proteins that non-specifically bind to the beads themselves.
-
Optimize Wash Steps: Increase the number of washes or the stringency of the wash buffer. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) to the wash buffer to disrupt weak, non-specific interactions.
-
Use a Control: Perform a mock immunoprecipitation with an isotype control antibody or with beads alone to identify proteins that bind non-specifically.
Q4: Can I reuse the anti-FLAG affinity resin?
Yes, the resin can often be reused, but it depends on the elution method and proper regeneration.
-
After Competitive Elution: The resin can typically be regenerated by washing with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to remove any remaining bound protein, followed by re-equilibration with a neutral buffer like TBS.
-
After Low pH Elution: The resin can also be regenerated and reused after low pH elution.
-
After Denaturing Elution: The resin cannot be reused after elution with SDS-PAGE sample buffer, as the SDS will denature the antibody on the resin.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the elution of FLAG-tagged proteins.
Low Elution Yield
| Potential Cause | Recommended Action |
| Inefficient Elution | Increase the concentration of the 3xFLAG peptide or the volume of the elution buffer. Perform sequential elutions and pool the fractions. For low pH elution, ensure the pH of the elution buffer is sufficiently low (pH 3.0-3.5). |
| Protein Precipitation | Elute into a tube containing a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0) if using low pH elution. Consider adding stabilizing agents like glycerol or changing the buffer composition of the elution solution. |
| Protein Degradation | Ensure protease inhibitors are present in all buffers throughout the purification process. |
| Incomplete Binding | Verify protein expression and solubility in the lysate. Optimize binding time and temperature (e.g., incubate for 1-2 hours at 4°C). |
| Inaccessible FLAG-tag | If the FLAG-tag is buried within the protein structure, consider performing the purification under denaturing conditions. |
High Background/Contamination
| Potential Cause | Recommended Action |
| Non-specific Binding to Resin | Pre-clear the lysate with beads alone before incubation with the anti-FLAG resin. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the stringency of the wash buffer by adding salt (e.g., up to 500 mM NaCl) or non-ionic detergents (e.g., up to 2% Tween 20). |
| Antibody Leaching | If using a non-covalently coupled antibody resin, antibody heavy and light chains may co-elute. Consider using a covalently cross-linked resin. |
| Contaminants Associated with Target Protein | Add detergents or reducing agents to the lysis buffer to disrupt protein-protein interactions. |
Experimental Protocols
Protocol 1: Competitive Elution with 3xFLAG Peptide
-
Preparation of Elution Buffer: Prepare a working solution of 100-150 µg/mL 3xFLAG peptide in Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Elution: a. After washing the resin, remove all the wash buffer. b. Add 1-5 column volumes of the 3xFLAG peptide elution buffer to the resin. c. Incubate for 30 minutes at 4°C with gentle shaking. d. Centrifuge the resin and carefully collect the supernatant containing the eluted protein. e. For higher yield, a second elution can be performed.
Protocol 2: Low pH Elution
-
Preparation of Elution and Neutralization Buffers:
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0-3.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Elution: a. Prepare collection tubes with 1/10th volume of neutralization buffer relative to the elution volume (e.g., 10 µL of 1 M Tris-HCl for every 100 µL of eluate). b. After washing the resin, remove all the wash buffer. c. Add 1-5 column volumes of the low pH elution buffer to the resin. d. Incubate for 5-10 minutes at room temperature with gentle mixing. e. Centrifuge the resin and immediately transfer the supernatant to the prepared collection tube containing the neutralization buffer. Mix gently.
Visualizations
Caption: Workflow for selecting a FLAG-tagged protein elution method.
Caption: Troubleshooting decision tree for low elution yield.
References
Validation & Comparative
Validating Azido-PEG3-DYKDDDDK Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount for developing novel therapeutics, diagnostics, and research tools. Azido-PEG3-DYKDDDDK is a heterobifunctional linker that leverages the power of "click chemistry" for the precise attachment of the widely recognized DYKDDDDK (FLAG) epitope tag to alkyne-modified molecules. This guide provides an objective comparison of methods to validate the conjugation efficiency of this compound, supported by experimental data and detailed protocols.
Comparison of Conjugation Validation Methods
The successful conjugation of this compound to a target molecule can be assessed both qualitatively and quantitatively. The choice of method depends on the specific requirements of the experiment, including the desired level of precision, throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| SDS-PAGE | Separation of proteins by molecular weight. PEGylation increases the apparent molecular weight. | Simple, rapid, and widely accessible qualitative assessment.[1] | Low resolution, not quantitative, and small PEG chains may not show a discernible shift. | Gel image showing a band shift for the conjugated protein compared to the unconjugated protein. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation of molecules based on their hydrodynamic radius.[1] | Quantitative analysis of conjugation efficiency and detection of aggregates.[2][3] | Requires specialized equipment (HPLC). The resolution may be insufficient for small PEG chains. | Chromatogram showing a shift in retention time for the conjugated molecule.[1] |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Measures the mass-to-charge ratio of molecules, allowing for precise mass determination. | Highly accurate and provides unambiguous confirmation of conjugation and the degree of labeling. | Requires specialized equipment and expertise. Can be sensitive to sample purity and complex mixtures. | Mass spectrum showing a new peak corresponding to the mass of the target molecule plus the this compound tag. |
| Anti-DYKDDDDK (FLAG) ELISA | Utilizes an antibody specific to the DYKDDDDK tag for detection and quantification. | High sensitivity and specificity for the conjugated product. Can be adapted for high-throughput screening. | Indirect method; assumes the tag is accessible for antibody binding. Requires a specific antibody and plate reader. | Absorbance values that correlate with the concentration of the conjugated protein. |
| Fluorogenic Probe Assay | A "click" reaction with a fluorogenic alkyne probe that fluoresces upon conjugation to the azide. | Allows for real-time monitoring of the conjugation reaction and easy readout of efficiency. | Indirect measurement of the azide reactivity, not the specific conjugation to the DYKDDDDK peptide. | Fluorescence intensity measurements. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation
This protocol describes the conjugation of an alkyne-modified protein with this compound using a copper(I)-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS)
-
Solvent for dissolving this compound (e.g., DMSO or water)
Procedure:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of approximately 28.6 µM.
-
Dissolve the this compound in a suitable solvent and add it to the protein solution at a 2 to 10-fold molar excess over the alkyne groups.
-
Prepare the copper(I) catalyst by premixing 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the protein-azide mixture. For example, add 25 µL of 100 mM sodium ascorbate.
-
Gently mix the reaction and allow it to proceed at room temperature for 1 to 2 hours.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Validate the final conjugate using methods such as SDS-PAGE, SEC-HPLC, or mass spectrometry.
Protocol 2: Validation of Conjugation by SDS-PAGE
Materials:
-
Conjugated and unconjugated protein samples
-
SDS-PAGE gels, running buffer, and loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples of both the unconjugated and conjugated protein in SDS-PAGE loading buffer.
-
Load the samples and a molecular weight marker onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and destain until the protein bands are clearly visible.
-
Analyze the gel for a shift in the molecular weight of the conjugated protein band compared to the unconjugated protein band.
Protocol 3: Quantification of Conjugation by Anti-DYKDDDDK (FLAG) ELISA
Materials:
-
Anti-DYKDDDDK (FLAG) antibody-coated microplate
-
Conjugated protein sample and standards of known concentration
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody against the host species of the primary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Add 100 µL of the conjugated protein samples and standards to the wells of the anti-DYKDDDDK antibody-coated plate.
-
Incubate for 1-3 hours at room temperature or overnight at 4°C.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 10-20 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of the conjugated protein in the samples.
Visualizing the Workflow and Logic
To better illustrate the processes involved in this compound conjugation and validation, the following diagrams outline the key steps and relationships.
Caption: Experimental workflow for this compound conjugation and validation.
Caption: Decision-making flowchart for validating conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Azido-PEG3-DYKDDDDK with Other FLAG-Tagging Reagents
In the realm of protein analysis, the FLAG-tag system stands out as a robust and versatile tool for the detection, purification, and functional study of proteins.[1][2][3] The small, hydrophilic octapeptide (DYKDDDDK) is readily recognized by high-affinity monoclonal antibodies, ensuring high specificity in a variety of applications.[2][4] While the traditional method of introducing a FLAG-tag involves genetic fusion, a new generation of chemical labeling reagents, such as Azido-PEG3-DYKDDDDK, offers an alternative approach with its own unique set of advantages and applications. This guide provides an objective comparison of this compound with other FLAG-tagging methods, supported by experimental data and detailed protocols.
An Overview of FLAG-Tagging Methodologies
The choice of a FLAG-tagging strategy is critical and depends on the specific research question, the nature of the protein of interest, and the experimental system. The primary methods can be broadly categorized as genetic fusion and chemical ligation.
Genetic Fusion: This is the most established method, where the DNA sequence encoding the FLAG-tag is cloned into the expression vector of the target protein. This results in a recombinant fusion protein with the FLAG-tag at the N-terminus, C-terminus, or an internal loop.
Chemical Ligation: This approach involves the post-translational or in vitro attachment of a FLAG-tag to a protein. This compound is a prime example of a reagent used for this purpose. It leverages the power of bioorthogonal click chemistry to covalently link the FLAG-tag to a protein that has been metabolically, enzymatically, or chemically modified to contain an alkyne group.
At a Glance: this compound
This compound is a multi-component reagent designed for targeted FLAG-tagging:
-
Azido Group (-N3): The reactive handle for highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the reagent and the resulting tagged protein. It also provides spatial separation between the tag and the protein, potentially improving the accessibility of the FLAG epitope to antibodies.
-
DYKDDDDK Peptide: The classic FLAG-tag sequence recognized by specific anti-FLAG antibodies.
Comparative Analysis of FLAG-Tagging Reagents
The selection of an appropriate FLAG-tagging reagent is a critical step in experimental design. The following tables provide a detailed comparison of this compound-based chemical ligation with traditional genetic fusion and other chemical tagging methods.
Table 1: General Features of FLAG-Tagging Methodologies
| Feature | This compound (Click Chemistry) | Genetic Fusion | Other Chemical Ligation (e.g., NHS Esters) |
| Principle | Bioorthogonal chemical reaction | Co-translational incorporation | Reaction with specific amino acid side chains |
| Specificity | High (requires alkyne-modified protein) | Very high (genetically encoded) | Moderate (targets available functional groups) |
| Site of Labeling | Site-specific (at the alkyne handle) | N-terminus, C-terminus, or internal (defined by cloning) | Multiple sites possible (e.g., all accessible lysines) |
| Timing of Labeling | Post-translational or in vitro | During protein synthesis | Post-translational or in vitro |
| Protein Modification | Requires introduction of an alkyne group | Genetically encoded fusion | Direct chemical modification |
| Versatility | Can label proteins in complex mixtures, on cell surfaces, or in vitro | Limited to expressible proteins | Applicable to purified proteins and cell surface labeling |
Table 2: Performance Comparison of FLAG-Tagging Methods
| Performance Metric | This compound (Click Chemistry) | Genetic Fusion | Other Chemical Ligation (e.g., NHS Esters) |
| Labeling Efficiency | High, dependent on click chemistry efficiency | High, dependent on protein expression levels | Variable, depends on reagent reactivity and buffer conditions |
| Potential for Protein Function Disruption | Low to moderate, depending on the site of the alkyne handle | Can be significant depending on tag location and protein structure | High, as it can modify functionally important residues |
| Ease of Use | Multi-step process (protein modification, then click reaction) | Requires molecular cloning and transfection/transformation | Relatively simple one-step reaction for purified proteins |
| Cost | Reagent costs for alkyne modification and click chemistry components | Standard molecular biology reagents | Generally lower cost for common crosslinkers |
| Binding Affinity of Tag | Generally unaffected | Can be influenced by local protein environment | May be sterically hindered |
| Background/Off-target Labeling | Very low due to bioorthogonal nature of the reaction | Minimal | Can be high if the target functional group is abundant |
Experimental Protocols
Protocol 1: FLAG-Tagging of an Alkyne-Modified Protein with this compound via CuAAC
This protocol is a general guideline for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein of interest (1-5 mg/mL in a compatible buffer)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
1.5 mL microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the alkyne-modified protein solution with 90 µL of PBS.
-
Add 20 µL of a 2.5 mM solution of this compound.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
To initiate the reaction, add 10 µL of a freshly prepared 300 mM sodium ascorbate solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
The FLAG-tagged protein is now ready for downstream applications, such as immunoprecipitation or Western blotting. Purification may be required to remove excess reagents.
Protocol 2: Immunoprecipitation of FLAG-Tagged Proteins
This protocol is suitable for the immunoprecipitation of proteins tagged via any method.
Materials:
-
Cell lysate containing the FLAG-tagged protein
-
Anti-FLAG M2 affinity gel (agarose beads)
-
IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol)
-
Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine HCl, pH 3.5 or 3x FLAG peptide at 150 ng/µL)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the cell lysate according to standard procedures. A total protein amount of around 500 µg is typically recommended.
-
Pre-clear the lysate by incubating with control agarose beads to reduce non-specific binding.
-
Equilibrate the anti-FLAG M2 affinity gel by washing three times with IP Lysis Buffer.
-
Add the pre-cleared lysate to the equilibrated beads and incubate for 1-4 hours at 4°C with gentle rotation.
-
Centrifuge the tubes at a low speed (e.g., 5000 x g for 30-60 seconds) and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the FLAG-tagged protein by adding Elution Buffer and incubating for 30 minutes at 4°C with gentle shaking.
-
Centrifuge the tubes and collect the supernatant containing the purified FLAG-tagged protein for downstream analysis like Western blotting.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Mechanism of this compound labeling.
Caption: A typical immunoprecipitation workflow.
Caption: Decision tree for selecting a FLAG-tagging method.
Conclusion
Both genetic fusion and chemical ligation using reagents like this compound are powerful methods for FLAG-tagging proteins. The traditional genetic fusion approach offers high specificity and is well-suited for proteins that can be expressed recombinantly without functional impairment from the tag.
On the other hand, this compound provides a versatile solution for post-translational and site-specific labeling, which is particularly advantageous for studying proteins in their native environment or when genetic manipulation is not feasible. The inclusion of a PEG linker can also enhance solubility and tag accessibility. The choice between these methods should be guided by the specific experimental goals, the properties of the protein of interest, and the available resources. By understanding the relative strengths and weaknesses of each approach, researchers can select the optimal strategy for their protein analysis needs.
References
A Researcher's Guide to Protein Ligation: Azido-PEG3-FLAG vs. Alternative Methods
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently ligate proteins is paramount for applications ranging from therapeutic development to fundamental biological research. This guide provides a comprehensive comparison of Azido-PEG3-FLAG, a click chemistry-based approach, with three other widely used protein ligation methods: Native Chemical Ligation (NCL), Sortase-Mediated Ligation (SML), and the SpyTag/SpyCatcher system. We present a detailed analysis of their mechanisms, performance metrics, and experimental protocols to aid in the selection of the most suitable technique for your research needs.
Introduction to Protein Ligation Techniques
Protein ligation is the process of forming a covalent bond between two or more polypeptide chains. This powerful technology enables the synthesis of large proteins, the site-specific incorporation of non-natural amino acids, post-translational modifications, and the attachment of probes such as fluorophores and drug molecules. The choice of ligation method depends on several factors, including the desired ligation site, the nature of the protein, the required reaction conditions, and the desired efficiency and specificity.
Azido-PEG3-FLAG and Click Chemistry
Azido-PEG3-FLAG is a reagent that facilitates the attachment of a FLAG epitope tag (DYKDDDDK) to a protein of interest via "click chemistry". This approach involves a two-step process. First, a bioorthogonal functional group, typically an azide or an alkyne, is introduced into the target protein. Then, the Azido-PEG3-FLAG reagent, which contains the complementary azide group, is "clicked" onto the modified protein. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
The two main types of click chemistry used for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells.[1] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide, making it more suitable for in vivo applications.[2]
Native Chemical Ligation (NCL)
Native Chemical Ligation is a powerful chemical method for joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[3][4] The ligation results in the formation of a native peptide bond at the ligation junction. NCL is highly chemoselective and proceeds in aqueous solution at neutral pH.[3] A key advantage of NCL is the formation of a native peptide bond without any residual non-native atoms. However, it requires a cysteine residue at the ligation site, although methods to overcome this limitation have been developed.
Sortase-Mediated Ligation (SML)
Sortase-Mediated Ligation is an enzymatic method that utilizes sortase A (SrtA), a transpeptidase from Staphylococcus aureus. SrtA recognizes a specific sorting signal (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine residues. The enzyme then forms a new peptide bond between the threonine and an N-terminal glycine of another peptide or molecule. SML is highly specific and occurs under physiological conditions. A drawback of SML is that the reaction is reversible, which can lead to incomplete ligation. However, strategies such as using a large excess of the nucleophile or employing engineered sortases have been developed to drive the reaction to completion.
SpyTag/SpyCatcher System
The SpyTag/SpyCatcher system is a protein ligation technology based on the spontaneous formation of a covalent isopeptide bond between a short peptide tag (SpyTag) and its protein partner (SpyCatcher). When proteins fused to SpyTag and SpyCatcher are mixed, they irreversibly ligate with high specificity and efficiency under a wide range of conditions. This method is genetically encodable, meaning the tag and catcher can be fused to proteins of interest at the genetic level. The reaction is rapid and does not require any additional enzymes or cofactors.
Comparative Performance of Protein Ligation Methods
The selection of a protein ligation method is often dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of Azido-PEG3-FLAG (via click chemistry) and the alternative methods.
| Feature | Azido-PEG3-FLAG (Click Chemistry) | Native Chemical Ligation (NCL) | Sortase-Mediated Ligation (SML) | SpyTag/SpyCatcher |
| Mechanism | Covalent bond formation between an azide and an alkyne (CuAAC or SPAAC). | Chemoselective reaction between a C-terminal thioester and an N-terminal cysteine. | Enzymatic transpeptidation catalyzed by Sortase A. | Spontaneous formation of a covalent isopeptide bond between a peptide tag and a protein partner. |
| Ligation Site | Site of azide/alkyne incorporation (can be N-terminus, C-terminus, or internal). | N-terminus of a cysteine residue. | C-terminus of a recognition motif (e.g., LPXTG) or N-terminus of a glycine residue. | Site of SpyTag or SpyCatcher fusion (N-terminus, C-terminus, or internal). |
| Reaction Speed | CuAAC: Fast (minutes to hours). SPAAC: Generally slower than CuAAC but still efficient. | Variable, can be slow (hours to days) depending on the reactivity of the thioester. | Typically 4-6 hours to completion. | Very fast (seconds to minutes). |
| Efficiency/Yield | High to quantitative yields (>90%). | Generally high yields (>90%) with optimized conditions. | Can be limited by the reversible nature of the reaction; yields can be improved with excess nucleophile or engineered sortases. | High to quantitative yields. |
| Specificity | Very high due to the bioorthogonal nature of the azide-alkyne reaction. | High, chemoselective for the N-terminal cysteine and C-terminal thioester. | High, determined by the enzyme's recognition sequence. | Very high, SpyTag and SpyCatcher are highly specific for each other. |
| Reaction Conditions | Mild, aqueous buffers. CuAAC requires a copper catalyst. SPAAC is catalyst-free. | Aqueous solution, neutral pH. | Physiological conditions (neutral pH, aqueous buffer). | Wide range of pH, temperature, and buffers. |
| In Vivo Ligation | SPAAC is well-suited for in vivo applications. CuAAC is generally cytotoxic. | Not generally applicable in vivo. | Can be used for cell surface labeling. | Can be used for in vivo ligation. |
| Scar | Leaves a triazole ring at the ligation site. | Traceless (forms a native peptide bond). | Leaves the recognition motif (e.g., LPXTG) or a glycine linker. | Leaves the SpyTag/SpyCatcher domains at the ligation site. |
Experimental Protocols
Detailed methodologies for each ligation technique are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Protocol 1: Protein Labeling with Azido-PEG3-FLAG via CuAAC
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein with Azido-PEG3-FLAG.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-FLAG
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Azido-PEG3-FLAG in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-100 µM) and Azido-PEG3-FLAG (1.5 to 5-fold molar excess over the protein).
-
Add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio and vortex briefly.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE, mass spectrometry, or Western blot using an anti-FLAG antibody to confirm successful ligation.
-
Protocol 2: Native Chemical Ligation (NCL)
This protocol outlines the general procedure for the native chemical ligation of a peptide thioester with an N-terminal cysteine-containing peptide.
Materials:
-
Peptide with a C-terminal thioester
-
Peptide with an N-terminal cysteine
-
Ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0-7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA, or thiophenol)
-
Reducing agent (e.g., TCEP)
-
RP-HPLC system for purification and analysis
Procedure:
-
Dissolve Peptides:
-
Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-10 mM each.
-
-
Add Catalyst and Reducing Agent:
-
Add the thiol catalyst (e.g., 20-50 mM MPAA) and a reducing agent (e.g., 5-10 mM TCEP) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation times can vary from a few hours to overnight.
-
-
Purification:
-
Once the reaction is complete, purify the ligated product by RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 3: Sortase-Mediated Ligation (SML)
This protocol describes a typical sortase-mediated ligation reaction for labeling a protein containing a C-terminal LPXTG motif with a glycine-functionalized molecule.
Materials:
-
Protein with a C-terminal LPXTG motif
-
Molecule with an N-terminal oligo-glycine (at least 3 glycines)
-
Sortase A (SrtA) enzyme
-
SML buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching buffer (e.g., 50 mM EDTA)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the LPXTG-containing protein (e.g., 10-50 µM) and the oligo-glycine molecule (5- to 50-fold molar excess).
-
Add Sortase A to a final concentration of 1-10 µM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours, or at 4°C overnight.
-
-
Quenching (Optional):
-
Stop the reaction by adding quenching buffer to chelate the Ca²⁺ ions.
-
-
Purification:
-
Purify the labeled protein from the unreacted components and the sortase enzyme using an appropriate chromatography method (e.g., size exclusion, affinity chromatography).
-
-
Analysis:
-
Confirm the ligation by SDS-PAGE, which should show a shift in the molecular weight of the target protein, and by mass spectrometry.
-
Protocol 4: SpyTag/SpyCatcher Ligation
This protocol provides a general procedure for the ligation of a SpyTag-fused protein with a SpyCatcher-fused protein.
Materials:
-
Purified protein fused to SpyTag
-
Purified protein fused to SpyCatcher
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Combine the SpyTag-fused protein and the SpyCatcher-fused protein in the reaction buffer at equimolar concentrations (typically in the low micromolar range).
-
-
Incubation:
-
Incubate the mixture at room temperature for 1 hour. For kinetic analysis, time points can be taken at shorter intervals (e.g., 1, 5, 15, 30 minutes). The reaction is often complete within minutes.
-
-
Analysis:
-
Analyze the ligation product by SDS-PAGE. A new band corresponding to the sum of the molecular weights of the two fusion proteins should be visible. The reaction can also be monitored by other techniques such as size exclusion chromatography.
-
-
Purification (Optional):
-
If necessary, the ligated product can be purified from any unreacted starting materials using standard chromatography techniques.
-
Visualizing the Ligation Workflows
To better understand the mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for protein labeling using Azido-PEG3-FLAG via click chemistry.
Caption: Mechanism of Native Chemical Ligation (NCL).
Caption: Mechanism of Sortase-Mediated Ligation (SML).
Caption: Mechanism of SpyTag/SpyCatcher Ligation.
Conclusion
The choice of a protein ligation strategy is a critical decision in experimental design. Azido-PEG3-FLAG, in conjunction with click chemistry, offers a highly specific and efficient method for attaching a FLAG-tag, with the SPAAC variant being particularly advantageous for live-cell applications. Native Chemical Ligation remains the gold standard for generating proteins with a native peptide bond at the ligation site, albeit with the requirement of an N-terminal cysteine. Sortase-Mediated Ligation provides an enzymatic route with high specificity under physiological conditions, though its reversibility needs to be managed. The SpyTag/SpyCatcher system stands out for its simplicity, speed, and high efficiency, making it an excellent choice for a wide range of in vitro and in vivo applications. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate method to advance their scientific goals.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Efficient Azido-PEG3-DYKDDDDK Labeling
For researchers, scientists, and drug development professionals seeking to label the Azido-PEG3-DYKDDDDK peptide, a popular fusion tag for protein purification and detection, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts efficiency, biocompatibility, and experimental design. This guide provides an objective comparison of these two powerful "click chemistry" techniques, supported by experimental data from analogous systems, to facilitate an informed selection for your specific research needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, requiring careful ligand selection for in vivo applications. | High, making it suitable for live-cell and in vivo studies.[1] |
| Reaction Kinetics | Generally faster and more efficient, often reaching completion in a shorter timeframe. | Reaction rates are dependent on the specific cyclooctyne used but can be very rapid.[2] |
| Reaction Components | Requires an azide, a terminal alkyne, a copper(I) source, and a stabilizing ligand. | Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[3][4] |
| Side Reactions | The copper catalyst can generate reactive oxygen species (ROS), potentially damaging biomolecules.[5] | Some strained alkynes may exhibit off-target reactivity, particularly with thiols. |
| Reagent Size | Involves small alkyne and azide functional groups. | Utilizes bulkier cyclooctyne reagents. |
Quantitative Data Summary
Table 1: Reaction Kinetics Comparison
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Azido-peptide + Terminal Alkyne | ~1 - 100+ | Generally high and can be accelerated with appropriate ligands. Conjugation efficiencies of over 95% have been reported for peptides. |
| SPAAC | Azido-peptide + DBCO | ~0.34 | A commonly used and relatively fast cyclooctyne. |
| SPAAC | Azido-peptide + BCN | ~0.28 | Another frequently used cyclooctyne. |
Table 2: Labeling Efficiency in a Proteomics Context
| Method | Labeled Biomolecule | Number of Identified Proteins | Reference |
| CuAAC | Azido-modified glycoproteins | 229 | |
| SPAAC | Azido-modified glycoproteins | 188 |
This proteomics study suggests that for in vitro applications where maximizing the number of identified labeled proteins is crucial, CuAAC may offer higher labeling efficiency.
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for labeling this compound with a fluorescent probe using both CuAAC and SPAAC methodologies.
Detailed Experimental Protocols
The following are generalized protocols for the fluorescent labeling of this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: CuAAC Labeling of this compound
Materials:
-
This compound peptide
-
Alkyne-functionalized fluorescent probe
-
Copper(II) sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
Purification tools (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution with the alkyne-fluorophore stock solution (typically a 2-5 fold molar excess of the fluorophore).
-
Prepare a premixed catalyst solution by combining the CuSO₄ stock and the ligand stock in a 1:5 molar ratio.
-
Add the premixed catalyst solution to the peptide-alkyne mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification and Analysis:
-
Purify the labeled peptide from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
Analyze the labeling efficiency by SDS-PAGE with fluorescence imaging or by mass spectrometry.
-
Protocol 2: SPAAC Labeling of this compound
Materials:
-
This compound peptide
-
DBCO-functionalized fluorescent probe
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Purification tools (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-fluorophore stock solution to the this compound solution. A 1.5 to 3-fold molar excess of the DBCO reagent is recommended. The final concentration of DMSO should be kept below 5% (v/v) if possible to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light. Reaction times can vary from 1 to 12 hours depending on the concentration and reactivity of the components.
-
-
Purification and Analysis:
-
Purify the labeled peptide using size-exclusion chromatography or dialysis to remove unreacted DBCO-fluorophore.
-
Confirm successful labeling and assess efficiency using SDS-PAGE with fluorescence imaging or mass spectrometry.
-
Conclusion and Recommendations
The choice between CuAAC and SPAAC for labeling this compound is highly dependent on the experimental context.
-
CuAAC is the preferred method for in vitro applications where high labeling efficiency and speed are paramount. Its faster kinetics and the use of smaller, less sterically hindering alkyne probes can be advantageous. However, the potential for copper-mediated damage to the peptide should be considered, and the use of a stabilizing ligand is highly recommended.
-
SPAAC is the superior choice for applications involving live cells or in vivo systems where biocompatibility is non-negotiable. The absence of a cytotoxic copper catalyst makes it the gold standard for bioorthogonal labeling in sensitive biological environments. While generally slower than CuAAC, the development of highly reactive cyclooctynes like DBCO has made SPAAC a highly efficient and reliable method for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-containing FLAG Reagents - Jena Bioscience [jenabioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-DYKDDDDK Tag Antibody Validation and Selection
For researchers in molecular biology, cell biology, and drug development, the DYKDDDDK (FLAG®) tag is an indispensable tool for the detection, purification, and characterization of recombinant proteins. The success of these applications hinges on the quality of the anti-DYKDDDDK antibody used. This guide provides a comprehensive comparison of commercially available anti-DYKDDDDK antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your specific research needs.
The Importance of Antibody Validation
The choice of an anti-DYKDDDDK antibody can significantly impact experimental outcomes. Factors such as antibody sensitivity, specificity, and performance across different applications are critical considerations. Antibody validation is the process of ensuring that an antibody specifically and reproducibly binds to its intended target. Without proper validation, researchers risk generating unreliable and non-reproducible data. This guide emphasizes the importance of validating antibodies within the context of your specific experimental setup.
Comparative Analysis of Anti-DYKDDDDK Antibodies
While a comprehensive, independent, head-to-head comparison of all available anti-DYKDDDDK antibodies is not publicly available, this guide compiles and summarizes performance data from various sources, including manufacturer's specifications, user reviews, and published research. The following tables provide a comparative overview of several commercially available anti-DYKDDDDK antibodies for key applications: Western Blot (WB), Immunoprecipitation (IP), and Immunofluorescence (IF).
Western Blot (WB) Performance
Western blotting is a fundamental technique for detecting specific proteins in a complex mixture. The ideal anti-DYKDDDDK antibody for WB should exhibit high sensitivity (detecting low abundance proteins) and high specificity (minimal off-target bands).
| Antibody/Vendor | Clonality | Host | Recommended Dilution | Key Features & Reported Performance |
| Sigma-Aldrich (M2 clone) | Monoclonal | Mouse | 1:1,000 - 1:10,000 | Widely cited industry standard. Known for high specificity. |
| Bio-Rad (AHP1074) | Polyclonal | Rabbit | 1:500 - 1:5,000 | Reported to have greater binding affinity and sensitivity than M1, M2, and M5 clones.[1][2] |
| Proteintech (20543-1-AP) | Polyclonal | Rabbit | 1:1,000 - 1:4,000 | User reviews report good performance, though some mention non-specific bands.[3] |
| AMSBIO (4C5 clone) | Monoclonal | Mouse | Not specified | Claimed to have higher sensitivity and specificity than other commercial anti-FLAG antibodies.[4] |
| Cell Signaling Tech. (9A3) | Monoclonal | Mouse | 1:1,000 | Recognizes the same epitope as Sigma's M2 antibody.[5] |
| Thermo Fisher Sci. (L5) | Monoclonal | Mouse | 1:500 (fluorescent WB) | Validated for fluorescent western blotting. |
Immunoprecipitation (IP) Performance
Immunoprecipitation is used to isolate a specific protein from a solution. An effective anti-DYKDDDDK antibody for IP should have a high affinity for the tag to efficiently pull down the target protein.
| Antibody/Vendor | Clonality | Host | Recommended Amount | Key Features & Reported Performance |
| Sigma-Aldrich (M2 clone) | Monoclonal | Mouse | 1-10 µg per IP | Gold standard for IP; often used for subsequent mass spectrometry analysis. |
| Proteintech (20543-1-AP) | Polyclonal | Rabbit | 1:200 dilution | User reviews indicate good performance in IP. |
| R&D Systems (MAB8529) | Monoclonal | Rabbit | 1-4 µg per 100 µg lysate | Validated for immunoprecipitation. |
| Cell Signaling Tech. (9A3) | Monoclonal | Mouse | 1:50 dilution | Recommended for immunoprecipitation applications. |
Immunofluorescence (IF) Performance
Immunofluorescence allows for the visualization of the subcellular localization of a protein. For IF, antibodies must specifically recognize the target protein in its native conformation within fixed and permeabilized cells, with low background staining.
| Antibody/Vendor | Clonality | Host | Recommended Dilution | Key Features & Reported Performance |
| Sigma-Aldrich (M2 clone) | Monoclonal | Mouse | 1:100 - 1:400 | Widely used for IF with numerous citations. |
| BioLegend (Purified) | Monoclonal | Not specified | 1:600 (Flow Cytometry) | Reported to work excellently for flow cytometry with some background. |
| Proteintech (20543-1-AP) | Polyclonal | Rabbit | 1:1,000 | Some users report it is not ideal for immunostaining. |
| Thermo Fisher Sci. (740001) | Recombinant Polyclonal | Rabbit | 1 µg/mL | Validated for immunofluorescence with clear cytoplasmic localization demonstrated. |
| Abcam (ab205606) | Monoclonal | Rabbit | Not specified | Validated for ICC/IF applications. |
Experimental Workflows and Principles
To ensure reproducible and reliable results, it is crucial to follow standardized protocols. Below are diagrams illustrating the general workflows for key antibody validation experiments.
Caption: Principle of DYKDDDDK tag detection.
Caption: General workflow for Western Blotting.
Caption: General workflow for Immunoprecipitation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. DYKDDDDK tag antibody (20543-1-AP) | Proteintech [ptglab.com]
- 4. Sensitive & Specific anti-DDK Antibody for FLAG Epitope Tagging [labbulletin.com]
- 5. Anti-DYKDDDDK Tag Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
Validating Protein-Protein Interactions: A Comparative Guide to Covalent Capture Using Azido-PEG3-DYKDDDDK
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying novel therapeutic targets. While traditional methods like co-immunoprecipitation have been mainstays in the field, they often fail to capture weak or transient interactions. This guide provides an objective comparison of modern covalent capture techniques, specifically using the photo-activatable crosslinker Azido-PEG3-DYKDDDDK, against established alternatives, supported by experimental workflows and data.
Introduction to PPI Validation Methods
The study of protein-protein interactions is fundamental to understanding complex biological processes.[1] Aberrant PPIs are often at the root of various diseases, including cancer and neurodegenerative disorders.[2] A variety of techniques exist to detect and validate these interactions, each with its own set of strengths and limitations. These methods range from genetic approaches like Yeast Two-Hybrid (Y2H) to antibody-based methods such as Co-Immunoprecipitation (Co-IP) and biophysical techniques like Surface Plasmon Resonance (SPR).[1][3]
A significant challenge in studying PPIs is the transient or weak nature of many biologically relevant interactions, which can be lost during the extensive washing steps of conventional assays like Co-IP.[4] To address this, proximity-based and covalent capture methods have been developed. Proximity labeling techniques, such as BioID and APEX, use enzymes to biotinylate nearby proteins, providing a snapshot of the protein's microenvironment.
Covalent capture methods take this a step further by creating a stable, covalent bond between interacting proteins. This is often achieved using photo-activatable crosslinkers. The reagent this compound is a prime example of such a tool. It combines three key features:
-
An azido group , which upon UV light activation, forms a highly reactive nitrene that covalently bonds with nearby proteins.
-
A flexible PEG3 linker to provide an appropriate spacer for the reaction.
-
The DYKDDDDK (FLAG) epitope tag , allowing for highly specific enrichment of the crosslinked complexes using anti-FLAG antibodies.
This approach effectively "traps" interacting partners, including transient ones, allowing for their subsequent purification and identification.
Comparative Analysis of PPI Validation Techniques
Choosing the right method for PPI validation depends on the specific research question, the nature of the interaction being studied, and the available resources. The following table provides a quantitative and qualitative comparison of this compound-based photo-crosslinking with other common techniques.
| Feature | Photo-Crosslinking (e.g., this compound) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Proximity Labeling (e.g., BioID/APEX) | Surface Plasmon Resonance (SPR) |
| Principle | UV-induced covalent crosslinking of proximal proteins in vivo/in situ, followed by affinity purification. | Affinity purification of a bait protein and its stable binding partners using a specific antibody. | Genetic method detecting interactions via activation of a reporter gene in yeast. | Enzymatic labeling of proximal proteins with biotin in vivo, followed by streptavidin purification. | In vitro, label-free detection of binding events on a sensor chip by measuring changes in refractive index. |
| Interaction Type | Captures direct, indirect, stable, and transient interactions. | Primarily detects stable, strong interactions; may miss weak or transient ones. | Detects primarily binary, direct interactions. | Detects direct and indirect proximal proteins, including transient interactors. | Detects direct, real-time binary interactions. |
| Environment | In vivo or in situ, preserving the native cellular context. | In vivo or in vitro, relies on maintaining protein complexes after cell lysis. | In vivo (in yeast nucleus), potential for non-physiological context. | In vivo, allowing for spatial and temporal resolution. | In vitro, requires purified proteins. |
| Data Output | Identification of crosslinked partners (via Western Blot or Mass Spectrometry). | Identification of co-purified proteins. | Reporter gene activation (qualitative or semi-quantitative). | Identification of biotinylated proteins (Mass Spectrometry). | Binding kinetics (ka, kd) and affinity (KD). |
| Key Advantage | Covalently traps transient and weak interactions that are often missed by other methods. | Validates physiologically relevant interactions in a native-like state. | High-throughput screening for novel interaction partners. | Captures a broad snapshot of the protein's local environment. | Provides precise quantitative data on binding affinity and kinetics. |
| Key Limitation | UV crosslinking can have low efficiency and requires specific equipment; potential for off-target effects. | Non-specific antibody binding can lead to false positives; extensive washes can disrupt weak interactions. | High rates of false positives and false negatives; interactions occur in a non-native host. | Labels proximal proteins, not just direct interactors; distinguishing true interactors from bystanders can be challenging. | Requires purified, stable proteins and specialized equipment; cannot be performed in a cellular context. |
Experimental Protocol: PPI Validation via Photo-Crosslinking and Immunoprecipitation
This protocol outlines a general workflow for using a photo-reactive, FLAG-tagged crosslinker like this compound to validate a PPI between a known "bait" protein and a putative "prey" protein.
Materials:
-
Mammalian cells expressing the bait protein (e.g., fused with a fluorescent tag for visualization).
-
This compound reagent.
-
Phosphate-buffered saline (PBS).
-
UV crosslinking device (e.g., Stratalinker with 365 nm bulbs).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-FLAG antibody-conjugated magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against the bait and prey proteins.
Methodology:
-
Cell Culture and Reagent Incubation:
-
Plate cells expressing the bait protein to an appropriate confluency.
-
Incubate the cells with the this compound reagent. The optimal concentration and incubation time should be determined empirically.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess reagent.
-
Place the cell culture dish on ice and expose it to UV light (e.g., 365 nm) for a short duration (e.g., 5-15 minutes). The duration and energy of UV exposure are critical parameters that need optimization. All subsequent steps should be performed at 4°C to minimize protein degradation.
-
-
Cell Lysis:
-
Lyse the crosslinked cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Immunoprecipitation (IP):
-
Incubate the cleared lysate with anti-FLAG antibody-conjugated magnetic beads for several hours or overnight with gentle rotation to capture the bait protein and its crosslinked partners.
-
Use a magnetic stand to separate the beads from the lysate.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5, or a 3xFLAG peptide solution).
-
Neutralize the eluate if using a low-pH elution buffer.
-
Analyze the eluate using SDS-PAGE followed by Western blotting with antibodies against the bait and the expected prey protein. A successful experiment will show a band corresponding to the bait-prey complex at a higher molecular weight than the individual proteins.
-
For discovery applications, the eluate can be analyzed by mass spectrometry to identify unknown interacting partners.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex experimental processes and biological systems. The following visualizations were created using Graphviz (DOT language) to illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for PPI validation using a photo-activatable crosslinker.
Caption: The MAPK/ERK signaling pathway, highlighting the Ras-Raf interaction as a validation target.
References
- 1. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 2. Recent applications of covalent chemistries in protein–protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Azido-PEG3-DYKDDDDK
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Azido-PEG3-DYKDDDDK, a compound featuring an azide moiety, a polyethylene glycol (PEG) linker, and a peptide sequence. While a specific Safety Data Sheet (SDS) for this compound may classify it as non-hazardous, the presence of the azide group necessitates cautious handling and disposal due to the potential risks associated with this functional group.
Core Safety Principles
Before handling and disposing of this compound, it is crucial to understand the primary hazards associated with its components, particularly the azide group:
-
Reactivity with Acids : Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1][2]
-
Formation of Explosive Metal Azides : Disposing of azide solutions down the drain can lead to the formation of shock-sensitive and explosive heavy metal azides in copper or lead plumbing.[1][3][4]
-
Toxicity : Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
Given these risks, this compound waste should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, appropriate personal protective equipment must be worn.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Safety goggles or a face shield. |
| Skin and Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure applies to the pure compound, solutions, and any materials contaminated with the compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step to prevent dangerous reactions.
-
Solid Waste :
-
Collect all solid waste contaminated with this compound, such as unused or expired compound, contaminated gloves, pipette tips, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Crucially, do not mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.
-
Avoid using metal utensils or containers that could lead to the formation of explosive metal azides.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is essential for safe handling and disposal by your institution's environmental health and safety (EHS) personnel.
-
Label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Reactive")
-
The primary solvent(s) if it is a liquid waste.
-
Step 3: Storage of Waste
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool and well-ventilated.
-
Store azide-containing waste separately from acids and heavy metals.
Step 4: Arranging for Disposal
All waste containing this compound must be disposed of through your institution's official hazardous waste management program.
-
Never pour this compound solutions down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal unit to schedule a pickup for your hazardous waste containers.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
Experimental Protocol: Deactivation of Azide (for trained personnel only)
For dilute aqueous solutions of azide compounds (typically ≤5%), chemical deactivation can be an option to render the waste non-hazardous. However, this procedure is hazardous and should only be performed by trained personnel in a controlled environment, such as a chemical fume hood, and in accordance with a validated standard operating procedure from your institution. A common method involves treatment with nitrous acid.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Azido-PEG3-DYKDDDDK
For researchers, scientists, and drug development professionals, the safe handling of complex molecules like Azido-PEG3-DYKDDDDK is paramount for both personal safety and research integrity. This guide provides essential safety protocols, operational procedures, and disposal plans based on the known hazards of its constituent components: an azide group, a polyethylene glycol (PEG) linker, and a peptide sequence (DYKDDDDK).
While a Safety Data Sheet (SDS) for this compound may classify the compound as non-hazardous, it is critical to recognize that organic azides are a class of chemicals with the potential for toxicity and explosive decomposition under certain conditions, such as exposure to heat, friction, or shock.[1][2] Therefore, a cautious approach to handling is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[3][4] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[3] |
| General Handling of Solutions | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a lab coat. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or compromised seals. Lyophilized peptides should be stored at -20°C for short-term storage and can be kept for up to a year. For longer-term storage, -80°C is preferable. Reconstituted peptide solutions should be refrigerated at 2°C–8°C for short-term use or frozen for long-term storage. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes.
Reconstitution
To reconstitute the lyophilized powder, use a sterile, appropriate solvent such as sterile bacteriostatic water. When dissolving, avoid shaking and instead, gently swirl the vial to ensure the peptide dissolves completely.
Handling Precautions
-
Work in a well-ventilated area , preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Avoid using metal spatulas or other metal utensils when handling azido compounds to prevent the formation of potentially explosive metal azides. Use plastic or glass spatulas instead.
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of extremely unstable and explosive di- and tri-azidomethane.
-
Avoid friction or grinding of the solid material. Be cautious with glassware that has ground glass joints, as friction can potentially lead to the explosive decomposition of azides.
-
Do not heat the compound unless specified in a validated protocol, as heat can cause violent decomposition of azides.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents.
-
Waste Segregation : All waste materials containing this compound, including empty vials, pipette tips, and contaminated gloves, must be collected in a designated and clearly labeled hazardous waste container. This waste stream should be kept separate from other chemical waste, especially acidic waste.
-
No Drain Disposal : Azide solutions should never be disposed of down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.
-
Deactivation (for dilute inorganic azides) : While chemical deactivation procedures exist for dilute inorganic azide solutions (e.g., using nitrous acid), these are not recommended for complex organic azides like this compound without specific, validated protocols.
-
Hazardous Waste Collection : The primary and safest method for disposal is to collect all azide-containing waste for pickup by your institution's chemical waste program. The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide".
Experimental Protocol: General Reconstitution
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Working in a chemical fume hood, carefully remove the cap.
-
Add the required volume of the appropriate sterile solvent (e.g., sterile water, PBS) to the vial.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking.
-
If necessary, aliquot the solution into smaller, sterile tubes for storage to avoid multiple freeze-thaw cycles.
-
Clearly label all tubes with the chemical name, concentration, and date of preparation.
Safety Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
